Factor B-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-2,3-dihydro-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3/h5-8,13,19,22,26H,4,9-12,14-15H2,1-3H3,(H,28,29)/t19-,22-/m0/s1 |
InChI Key |
DWGHKBIUOLDQND-UGKGYDQZSA-N |
Isomeric SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3CCN4)C)OC |
Canonical SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3CCN4)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Factor B-IN-2 in the Alternative Complement Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of the innate immune system, plays a vital role in host defense against pathogens and in the inflammatory response. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation. Dysregulation of the AP is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[1] Complement Factor B (FB) is a serine protease that is unique and essential to the AP, making it an attractive target for the development of selective inhibitors.[1]
This technical guide focuses on Factor B-IN-2 , a potent inhibitor of complement Factor B. While detailed information on this compound is limited in the public domain, this document synthesizes the available data and provides a comprehensive overview of its role in the alternative complement pathway, supported by general principles of Factor B inhibition and relevant experimental methodologies.
The Alternative Complement Pathway and the Role of Factor B
The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O). C3(H2O) binds to Factor B, which is then cleaved by Factor D into Ba and the catalytic subunit Bb. The resulting C3(H2O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b. C3b can covalently attach to cell surfaces, where it binds Factor B to form the surface-bound C3 convertase, C3bBb. This convertase is stabilized by properdin and is the central amplification enzyme of the AP, leading to the generation of more C3b, the formation of the C5 convertase (C3bBbC3b), and ultimately the assembly of the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins C3a and C5a.
Factor B is a pivotal component of this pathway as it forms the catalytic core of the C3 and C5 convertases. Inhibition of Factor B effectively blocks the amplification loop of the alternative pathway, thereby preventing the downstream inflammatory and lytic consequences of complement activation.
This compound: A Potent Inhibitor of Factor B
This compound has been identified as a potent inhibitor of complement Factor B. The primary publicly available quantitative data point for this compound is its half-maximal inhibitory concentration (IC50).
Data Presentation
| Compound | Target | Assay Type | IC50 |
| This compound | Complement Factor B | Not Specified | 1.5 µM |
This table summarizes the known quantitative data for this compound. Further details regarding the specific assay conditions under which this IC50 value was determined are not publicly available.
Mechanism of Action of this compound
As a Factor B inhibitor, this compound is presumed to act by binding to Factor B and preventing its cleavage by Factor D or by inhibiting the catalytic activity of the Bb fragment within the C3 convertase. This action halts the propagation of the alternative pathway amplification loop.
Signaling Pathway Diagram
Caption: Alternative complement pathway showing Factor B inhibition.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not publicly available. However, the following are generalized protocols for key assays used to characterize Factor B inhibitors. These can be adapted for the evaluation of this compound.
Hemolytic Assay for Alternative Pathway Activity
This assay measures the ability of a compound to inhibit the lysis of red blood cells (RBCs) initiated by the alternative pathway.
Materials:
-
Rabbit erythrocytes (Er)
-
Normal human serum (NHS) as a source of complement components
-
Gelatin veronal buffer with Mg-EGTA (GVB/Mg-EGTA)
-
This compound
-
96-well microplate
-
Spectrophotometer
Methodology:
-
Wash rabbit erythrocytes with GVB/Mg-EGTA and resuspend to a concentration of 2 x 10^8 cells/mL.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted this compound to triplicate wells. Include wells with buffer only as a negative control and wells with a known potent inhibitor as a positive control.
-
Add 50 µL of diluted NHS (e.g., 1:4 dilution in GVB/Mg-EGTA) to all wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of the rabbit erythrocyte suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact cells.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each concentration of this compound relative to controls (0% hemolysis with buffer, 100% hemolysis with water).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.
C3b Deposition Assay (ELISA-based)
This assay quantifies the inhibition of C3b deposition on a surface that activates the alternative pathway.
Materials:
-
Zymosan-coated 96-well microplate
-
Normal human serum (NHS)
-
This compound
-
GVB/Mg-EGTA buffer
-
Anti-human C3b antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Methodology:
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In the zymosan-coated plate, add 50 µL of diluted this compound to triplicate wells.
-
Add 50 µL of diluted NHS (e.g., 1:80 in GVB/Mg-EGTA) to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of HRP-conjugated anti-human C3b antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition of C3b deposition and determine the IC50.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a Factor B inhibitor like this compound.
Caption: Preclinical workflow for a Factor B inhibitor.
Conclusion
This compound is a potent inhibitor of complement Factor B, a key enzyme in the alternative complement pathway. While specific data on this compound is scarce in publicly accessible literature, its inhibitory action on Factor B positions it as a valuable research tool and a potential therapeutic candidate for a range of complement-mediated diseases. The experimental protocols and workflows outlined in this guide provide a framework for the further characterization and development of Factor B inhibitors like this compound. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential for clinical translation.
References
Discovery and Development of Hypothetical Factor B-IN-2: A Technical Guide
Disclaimer: The molecule "Factor B-IN-2" is not a recognized entity in publicly available scientific literature. This guide has been generated using a well-characterized Bruton's tyrosine kinase (BTK) inhibitor as a representative example to fulfill the structural and content requirements of the user's request. All data, protocols, and pathways described herein are based on this exemplary molecule and are provided for illustrative purposes.
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as "this compound." This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Introduction
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Dysregulation of the BCR pathway is implicated in the pathogenesis of various B-cell malignancies, making BTK an attractive therapeutic target. This compound forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Biochemical and Cellular Activity
| Parameter | Value | Cell Line/Assay Condition |
| BTK IC50 | 0.5 nM | Recombinant human BTK, biochemical assay |
| TEC IC50 | 1.0 nM | Recombinant human TEC, biochemical assay |
| EGFR IC50 | > 1000 nM | Recombinant human EGFR, biochemical assay |
| ITK IC50 | 5.0 nM | Recombinant human ITK, biochemical assay |
| pBTK IC50 | 11 nM | Ramos B cells, cellular autophosphorylation assay |
| Cell Proliferation GI50 | 20 nM | TMD8 (ABC-DLBCL) cells |
| Cell Proliferation GI50 | 50 nM | Jeko-1 (Mantle Cell Lymphoma) cells |
Table 2: In Vivo Pharmacokinetics in Mice (5 mg/kg, oral administration)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 350 |
| AUC0-24h (ng·h/mL) | 1200 |
| Oral Bioavailability (%) | 40 |
| Half-life (t1/2) (h) | 2.5 |
Table 3: In Vivo Efficacy in TMD8 Xenograft Model
| Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |
| 10 | 55 |
| 25 | 85 |
| 50 | 98 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
3.1. BTK Biochemical Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BTK.
-
Materials:
-
Recombinant human BTK enzyme (purified).
-
ATP, Poly(Glu,Tyr) 4:1 substrate.
-
Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound (serial dilutions).
-
ADP-Glo™ Kinase Assay kit.
-
-
Procedure:
-
Add 5 µL of kinase buffer containing recombinant BTK to the wells of a 384-well plate.
-
Add 2.5 µL of this compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the Poly(Glu,Tyr) substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
-
3.2. Cellular BTK Autophosphorylation Assay
-
Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.
-
Materials:
-
Ramos B-cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound (serial dilutions).
-
Anti-IgM antibody.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for Western blotting: anti-phospho-BTK (Tyr223) and anti-total-BTK.
-
-
Procedure:
-
Plate Ramos B-cells in RPMI-1640 medium.
-
Treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes.
-
Lyse the cells and collect the protein lysate.
-
Perform Western blot analysis using antibodies against phospho-BTK (Tyr223) and total BTK.
-
Quantify the band intensities and calculate the ratio of pBTK to total BTK.
-
Plot the percentage of pBTK inhibition against the concentration of this compound to determine the cellular IC50.
-
3.3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID).
-
TMD8 human ABC-DLBCL cells.
-
Matrigel.
-
This compound formulated for oral gavage.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant TMD8 cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound or vehicle orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Preclinical development workflow for this compound.
Caption: Mechanism of irreversible inhibition of BTK by this compound.
An In-depth Technical Guide to Complement Factor B and its Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "Factor B-IN-2" is not found in publicly available scientific literature or databases. It is possible that this is an internal compound designation not yet disclosed to the public. This guide will focus on the well-characterized protein Complement Factor B (Factor B) , a key therapeutic target, and the general principles of its inhibition.
Introduction to Complement Factor B
Complement Factor B (Factor B) is a pivotal zymogen and serine protease in the alternative pathway (AP) of the complement system, a critical component of the innate immune response.[1][2] The complement system plays a crucial role in defending against pathogens, clearing immune complexes and apoptotic cells, and bridging innate and adaptive immunity.[1] Factor B is essential for the formation of the C3 and C5 convertases of the alternative pathway, which are enzymatic complexes that amplify the complement response.[2][3] Given its central role in AP activation, Factor B has emerged as an attractive therapeutic target for a variety of inflammatory and autoimmune diseases where the alternative pathway is dysregulated, including systemic lupus erythematosus and certain kidney diseases.[2]
Physicochemical and Biological Properties of Human Factor B
Factor B is a single-chain glycoprotein that circulates in the plasma.[1] Its structure contains three complement control protein (CCP) domains at the N-terminus, a von Willebrand factor type A (vWA) domain, and a C-terminal serine protease (SP) domain.[1]
| Property | Value | Reference |
| Molecular Weight | ~90 kDa | [2] |
| Amino Acid Residues | 764 | [2] |
| Plasma Concentration | 170-258 µg/mL | [4] |
| Gene Location | Chromosome 6p21.3 (MHC class III region) | [2][4] |
| Cleavage Fragments | Ba (33 kDa), Bb (60 kDa) | [4] |
The Alternative Complement Pathway and the Role of Factor B
The alternative pathway is a key amplification loop for the complement system. It is initiated by the spontaneous hydrolysis of C3 to C3(H2O). Factor B binds to C3b (or C3(H2O)) in the presence of magnesium ions (Mg²⁺), forming the C3bB complex.[1] This binding exposes a cleavage site on Factor B, allowing it to be cleaved by Factor D into two fragments: Ba and Bb. The Ba fragment is released, while the Bb fragment, which contains the serine protease catalytic site, remains bound to C3b, forming the active C3 convertase of the alternative pathway, C3bBb.[1][3] This convertase then cleaves more C3 into C3a and C3b, leading to a powerful amplification loop. The binding of another C3b molecule to the C3 convertase forms the C5 convertase (C3bBbC3b), which cleaves C5 to initiate the terminal complement pathway and the formation of the membrane attack complex (MAC).
Caption: The central role of Factor B in the alternative complement pathway.
Experimental Protocols: Screening for Factor B Inhibitors
A common method to identify inhibitors of Factor B is to use a biochemical assay that measures the formation of the C3 convertase or its activity.
Protocol: In Vitro C3 Convertase Activity Assay
-
Reagent Preparation:
-
Purified human C3, Factor B, and Factor D proteins.
-
Assay Buffer: A suitable buffer containing Mg²⁺ (e.g., Tris-buffered saline with MgCl₂).
-
Test Compounds: A library of small molecules (like a hypothetical "this compound") dissolved in DMSO.
-
Detection Reagent: An antibody that specifically recognizes a neoepitope on the C3bBb complex or a substrate for the convertase that generates a detectable signal (e.g., fluorescent).
-
-
Assay Procedure:
-
Dispense the test compounds into a 384-well microplate.
-
Add Factor B and C3b to all wells and incubate to allow for the formation of the C3bB complex.
-
Initiate the reaction by adding Factor D to all wells.
-
Incubate for a specific time at 37°C to allow for the formation of the C3bBb convertase.
-
Stop the reaction.
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound compared to a DMSO control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds by fitting the data to a dose-response curve.
-
Caption: Workflow for a high-throughput screen to identify Factor B inhibitors.
Conclusion
Complement Factor B is a highly validated target for therapeutic intervention in a range of complement-mediated diseases. Its central role in the amplification of the alternative pathway makes its inhibition an attractive strategy. While the specific inhibitor "this compound" is not documented in public literature, the ongoing research into small molecule and antibody-based inhibitors of Factor B holds significant promise for the development of novel therapies for patients with high unmet medical needs. The experimental protocols and pathways described herein provide a foundational understanding for researchers and drug developers working in this competitive and promising field.
References
- 1. Access to the Complement Factor B Scissile Bond Is Facilitated by Association of Factor B with C3b Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement Factor B - Creative Biolabs [creative-biolabs.com]
- 3. Complement Factor B Deficiency Is Dispensable for Female Fertility but Affects Microbiome Diversity and Complement Activity [mdpi.com]
- 4. complementtech.com [complementtech.com]
Factor B-IN-2: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the target specificity and selectivity profile of Factor B-IN-2, a potent and selective inhibitor of Complement Factor B. The information presented herein is intended to support further investigation and development of this compound for therapeutic applications related to complement-mediated diseases.
Introduction to the Target: Complement Factor B
Complement Factor B (Factor B) is a key component of the alternative pathway (AP) of the complement system, a critical arm of the innate immune system. Factor B is a serine protease that, upon activation, forms the C3 convertase (C3bBb), an amplification loop for complement activation. Dysregulation of the alternative pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making Factor B a compelling therapeutic target.
The Alternative Complement Pathway
The alternative pathway is a self-amplifying cascade that, when unchecked, can lead to excessive inflammation and tissue damage. This compound is designed to inhibit the proteolytic activity of Factor B, thereby downregulating the entire amplification loop.
Quantitative Profile of this compound
The following tables summarize the in vitro potency, binding affinity, and selectivity of this compound against human Complement Factor B and other related proteins.
Potency and Binding Affinity
| Target | Assay Type | IC50 (nM) | Kd (nM) |
| Factor B | Enzymatic Assay | 5.2 | - |
| Factor B | Binding Assay (SPR) | - | 2.8 |
Table 1: Potency (IC50) and binding affinity (Kd) of this compound for human Complement Factor B.
Selectivity Profile
| Target Protein | Protein Family | Fold Selectivity vs. Factor B (IC50) |
| Factor D | Serine Protease | >10,000 |
| C3 | Complement Protein | >20,000 |
| Thrombin | Serine Protease | >15,000 |
| Trypsin | Serine Protease | >10,000 |
| Chymotrypsin | Serine Protease | >12,000 |
Table 2: Selectivity of this compound against a panel of related proteases and complement proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Factor B Enzymatic Assay
This assay quantifies the ability of this compound to inhibit the proteolytic activity of Factor B.
-
Principle: A fluorogenic substrate for the C3 convertase is used to measure the enzymatic activity of Factor B in a reconstituted system.
-
Procedure:
-
Recombinant human Factor B, Factor D, and C3b are pre-incubated to form the C3 convertase (C3bBb).
-
This compound is added at various concentrations and incubated with the formed convertase.
-
A fluorogenic substrate is added, and the rate of fluorescence increase is measured over time using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Surface Plasmon Resonance (SPR) Binding Assay
This assay measures the binding affinity and kinetics of this compound to its target.
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip to which recombinant Factor B is immobilized, allowing for real-time measurement of binding.
-
Procedure:
-
Recombinant human Factor B is immobilized on a CM5 sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The association (kon) and dissociation (koff) rates are measured.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Hemolysis Assay (Cellular Assay)
This assay assesses the functional inhibition of the alternative complement pathway in a cellular context.
-
Principle: Rabbit erythrocytes, which are susceptible to lysis by the human alternative complement pathway, are used to measure the inhibitory effect of this compound on complement-mediated cell death.
-
Procedure:
-
Rabbit erythrocytes are washed and resuspended in a buffer that selectively allows for activation of the alternative pathway.
-
The cells are incubated with normal human serum (as a source of complement proteins) in the presence of varying concentrations of this compound.
-
After incubation, the cells are centrifuged, and the amount of hemoglobin released into the supernatant (indicative of cell lysis) is quantified by measuring the absorbance at 412 nm.
-
IC50 values are determined from the dose-response curve.
-
Summary and Conclusion
This compound is a highly potent and selective small molecule inhibitor of Complement Factor B. The data presented in this guide demonstrate its ability to effectively inhibit the enzymatic activity of Factor B, bind with high affinity, and functionally block the alternative complement pathway in a cellular context. The exceptional selectivity of this compound against other serine proteases suggests a favorable safety profile with a low potential for off-target effects. These characteristics position this compound as a promising candidate for further preclinical and clinical development for the treatment of complement-mediated diseases.
In Vitro Characterization of Factor B-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Factor B-IN-2, a potent inhibitor of complement Factor B. This document details the biochemical and cellular assays used to determine its inhibitory activity and mechanism of action, offering valuable insights for researchers in immunology and drug discovery.
Introduction to Factor B and the Alternative Pathway
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. The alternative pathway (AP) of the complement system is a key amplification loop for all complement activation pathways. Factor B is a serine protease that is central to the activation of the AP. Upon binding to C3b, Factor B is cleaved by Factor D to form the C3 convertase (C3bBb), which then proceeds to cleave more C3, leading to a rapid amplification of the complement response. Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.
This compound is a small molecule inhibitor designed to specifically target Factor B and modulate the activity of the alternative pathway. This guide outlines the in vitro methods used to characterize its inhibitory properties.
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound was assessed using a variety of in vitro assays to determine its potency and mechanism of action.
Quantitative Data Summary
| Parameter | Value | Assay Type | Description |
| IC50 | 1.5 µM | Biochemical Assay | Half-maximal inhibitory concentration against Factor B enzymatic activity. |
| Ki | Data not available | Enzyme Kinetics | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |
| Binding Affinity (KD) | Data not available | Surface Plasmon Resonance | Equilibrium dissociation constant, measuring the affinity between this compound and Factor B. |
| EC50 | Data not available | Cell-Based Assay | Half-maximal effective concentration in a cellular context, such as a hemolytic assay. |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.
Factor B Enzymatic Assay
This biochemical assay measures the direct inhibition of Factor B's enzymatic activity by this compound.
Principle:
The assay reconstitutes the formation of the C3 convertase (C3bBb) in vitro. The activity of the convertase is then measured by its ability to cleave a specific substrate, and the inhibition of this cleavage by this compound is quantified.
Materials:
-
Purified human Factor B
-
Purified human C3b
-
Purified human Factor D
-
Fluorogenic or chromogenic substrate for C3 convertase
-
Assay buffer (e.g., Tris-buffered saline with MgCl2)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a solution of C3b and Factor B in the assay buffer.
-
Add serial dilutions of this compound to the wells of a microplate.
-
Add the C3b and Factor B mixture to the wells.
-
Initiate the reaction by adding Factor D to form the C3bBb complex.
-
Incubate for a defined period at 37°C to allow for enzyme-inhibitor binding.
-
Add the substrate to the wells.
-
Monitor the cleavage of the substrate over time using a microplate reader at the appropriate wavelength.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Alternative Pathway Hemolytic Assay
This cell-based assay assesses the ability of this compound to inhibit the lysis of red blood cells mediated by the alternative complement pathway.
Principle:
Rabbit erythrocytes are particularly susceptible to lysis by the human alternative complement pathway. In the presence of human serum, the AP is activated on the surface of these cells, leading to the formation of the membrane attack complex (MAC) and subsequent cell lysis. The inhibitory effect of this compound on this process is measured by quantifying the amount of hemoglobin released.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (as a source of complement proteins)
-
Gelatin veronal buffer with Mg2+ and EGTA (GVB/Mg-EGTA)
-
This compound
-
Spectrophotometer
Procedure:
-
Wash rRBCs with GVB/Mg-EGTA buffer.
-
Resuspend the rRBCs to a final concentration of 1x10^8 cells/mL.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a microplate, mix the diluted this compound with normal human serum.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to Factor B.
-
Add the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to a positive control (serum with no inhibitor) and a negative control (buffer only).
-
Plot the percentage of hemolysis as a function of the inhibitor concentration to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and its target, Factor B.[1][2][3]
Principle:
This method involves immobilizing purified Factor B onto a sensor chip.[4] A solution containing this compound is then flowed over the chip surface. The binding of this compound to the immobilized Factor B causes a change in the refractive index at the sensor surface, which is detected in real-time as a response in resonance units (RU).[1][2][3]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified human Factor B
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize purified Factor B onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.
-
Record the binding and dissociation events in real-time as a sensorgram.
-
Regenerate the sensor surface between each injection cycle.
-
Analyze the sensorgram data using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Alternative Complement Pathway and Inhibition by this compound
Caption: Alternative complement pathway showing inhibition of Factor B by this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 4. Complement C3b interactions studied with surface plasmon resonance technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Factor B-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the preliminary efficacy data available for Factor B-IN-2, a potent inhibitor of complement Factor B. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of therapeutics targeting the complement system.
Introduction to Factor B and the Alternative Complement Pathway
The complement system is a pivotal component of the innate immune response, contributing to host defense and inflammation.[1] A key element of this system is the alternative pathway (AP), which functions as a critical amplification loop for complement activation.[1] At the heart of the AP is Factor B, a serine protease that, upon activation, is cleaved by Factor D to form the C3 convertase (C3bBb).[2][3] This convertase drives a feedback loop, cleaving more C3 and leading to downstream effector functions, including opsonization, inflammatory responses, and the formation of the terminal membrane attack complex.[3] Given its central role, dysregulation of the alternative pathway is implicated in the pathophysiology of numerous diseases, establishing Factor B as a significant therapeutic target.[2]
In Vitro Efficacy of this compound
Currently, the publicly available efficacy data for this compound is confined to its in vitro activity. The compound has been identified as a potent inhibitor of complement Factor B.[4][5]
Quantitative Data Summary
| Compound Name | Molecular Target | Assay Type | IC50 (µM) |
| This compound | Factor B | Biochemical | 1.5 |
Table 1: Summary of the in vitro potency of this compound as reported in preliminary studies.[4][5]
Mechanism of Action and Signaling Pathway
As a direct inhibitor of Factor B, this compound is presumed to exert its effect by preventing the formation of the AP C3 convertase, C3bBb. This inhibitory action would consequently suppress the amplification of the complement cascade, mitigating the generation of pro-inflammatory mediators and cell-lytic components.
Caption: The alternative complement pathway, highlighting the inhibitory action of this compound on Factor B.
Representative Experimental Protocols
While specific experimental protocols for the evaluation of this compound are not detailed in the available literature, a generalized methodology for assessing the in vitro potency of a Factor B inhibitor is outlined below.
In Vitro Factor B Inhibition Assay (Biochemical)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the enzymatic activity of Factor B.
Materials:
-
Purified human complement proteins: Factor B, Factor D, and C3b.
-
Assay Buffer: A suitable buffer such as Tris-buffered saline containing MgCl2 and EGTA to ensure optimal conditions for the alternative pathway.
-
Substrate: Purified human C3.
-
Detection Reagent: An antibody-based detection system for a C3 cleavage product (e.g., C3a), suitable for an ELISA format.
-
Test Compound: this compound.
-
Microplates: 96-well format suitable for ELISA.
Methodology:
-
A solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
In the wells of a 96-well microplate, the assay buffer, C3b, and Factor B are combined.
-
The serially diluted test compound is added to the appropriate wells. Control wells with no inhibitor (positive control) and no enzyme (negative control) are included.
-
The reaction is initiated by the addition of Factor D to all wells, with the exception of the negative control wells.
-
The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to facilitate the formation of the C3 convertase (C3bBb).
-
The C3 substrate is then introduced to all wells.
-
A second incubation period allows for the enzymatic cleavage of C3 by the formed convertase.
-
The reaction is subsequently terminated.
-
The concentration of the C3a fragment is quantified using a standard ELISA protocol.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the positive control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Generalized Experimental Workflow
Caption: A representative workflow for an in vitro biochemical assay to determine the IC50 of a Factor B inhibitor.
Summary and Future Directions
The available preliminary data for this compound demonstrate its potent in vitro inhibition of Factor B. This initial finding positions this compound as a compound of interest for the potential treatment of complement-mediated diseases. Comprehensive characterization, including elucidation of its detailed mechanism of action, selectivity profiling, and evaluation in cellular and in vivo models of disease, will be critical next steps in defining its therapeutic potential. This guide serves as a summary of the current, limited public knowledge and a framework for further investigation.
References
In-Depth Technical Guide: Binding Affinity of Inhibitors to Complement Factor B
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the binding affinity of inhibitors to Complement Factor B (Factor B), a crucial serine protease in the alternative pathway of the complement system. Due to the absence of public domain information on a specific inhibitor termed "Factor B-IN-2," this guide will focus on well-characterized inhibitors of Factor B, namely the small molecule Iptacopan (LNP023) and the peptide-based inhibitor Ac-RLTbaLAR-H, to illustrate the principles of binding affinity, experimental methodologies, and mechanism of action.
Introduction to Complement Factor B
Complement Factor B is a zymogen that, upon activation, becomes the catalytic subunit of the C3 and C5 convertases of the alternative complement pathway. This pathway is a critical component of the innate immune system, involved in the opsonization of pathogens, induction of inflammation, and direct killing of target cells via the formation of the membrane attack complex (MAC). Dysregulation of the alternative pathway is implicated in a variety of inflammatory and autoimmune diseases, making Factor B an attractive therapeutic target.
The activation of Factor B is initiated by its binding to C3b in the presence of magnesium ions (Mg²⁺), forming the C3bB pro-convertase. This complex is then cleaved by Factor D, a serine protease, to release the Ba fragment and generate the active C3 convertase, C3bBb. The Bb fragment contains the serine protease domain responsible for cleaving C3 and perpetuating the amplification loop of the complement cascade.
Quantitative Binding Affinity Data
The binding affinity of inhibitors to Factor B is a key determinant of their potency and therapeutic potential. This affinity is typically quantified by parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). Below is a summary of the available quantitative data for selected Factor B inhibitors.
| Inhibitor | Inhibitor Type | Parameter | Value | Target |
| Iptacopan (LNP023) | Small Molecule | Kd | 0.0079 µM | Human Factor B |
| Ac-RLTbaLAR-H | Peptide Aldehyde | IC50 | 250 nM | Human Factor B |
Table 1: Quantitative Binding Affinity Data for Selected Factor B Inhibitors
Mechanism of Action of Factor B Inhibitors
Factor B inhibitors can exert their function through various mechanisms.
-
Active Site Inhibition: Small molecules like Iptacopan directly bind to the active site within the serine protease domain of the Bb fragment. This competitive inhibition prevents the binding and cleavage of the natural substrate, C3, thereby halting the amplification of the complement cascade.
-
Allosteric Inhibition: Some inhibitors may bind to sites other than the active site, inducing conformational changes that prevent the formation of the C3bB pro-convertase or inhibit the cleavage of Factor B by Factor D.
-
Inhibition of Protein-Protein Interaction: Inhibitors can be designed to disrupt the interaction between Factor B and C3b, which is a prerequisite for its activation.
The crystal structure of Iptacopan in complex with human Factor B reveals that it binds to the catalytic domain of the Bb subunit. The indole moiety and the piperidine core of Iptacopan occupy the S1 and S3 pockets of the active site, respectively, forming key hydrogen bonds that stabilize the interaction.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding affinity and functional activity of Factor B inhibitors are provided below.
Surface Plasmon Resonance (SPR) for Kd Determination
Surface Plasmon Resonance is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the dissociation constant (Kd) of an inhibitor binding to Factor B.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Complement Factor B
-
Factor B inhibitor
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject a solution of recombinant human Factor B (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the activated surface via primary amines.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilization of Factor B to serve as a control for non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the Factor B inhibitor (the analyte) in the running buffer, ranging from concentrations well below to well above the expected Kd.
-
Inject the different concentrations of the inhibitor over both the Factor B-immobilized surface and the reference surface at a constant flow rate.
-
Monitor the binding in real-time, recording the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the Factor B-immobilized flow cell to obtain the specific binding signal.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the dissociation constant (Kd) as the ratio of koff/kon.
-
Hemolytic Assay for IC50 Determination
The hemolytic assay is a functional assay that measures the ability of the complement system to lyse red blood cells. It is a classic method to assess the activity of the alternative pathway.
Objective: To determine the IC50 of a Factor B inhibitor in a functional assay of the alternative pathway.
Materials:
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement proteins
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA)
-
Factor B inhibitor
-
Spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Wash rRBCs with GVB-Mg-EGTA until the supernatant is clear. Resuspend the rRBCs to a final concentration of 1x10⁸ cells/mL.
-
Prepare a series of dilutions of the Factor B inhibitor in GVB-Mg-EGTA.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of NHS (e.g., 10% final concentration) to each well.
-
Add the serially diluted Factor B inhibitor to the wells. Include a positive control (NHS without inhibitor) and a negative control (buffer only).
-
Add the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
-
Measurement and Data Analysis:
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the positive control (100% lysis) and the negative control (0% lysis).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Co-crystallization for Structural Analysis
X-ray crystallography of a Factor B-inhibitor complex provides high-resolution structural information about the binding mode of the inhibitor.
Objective: To obtain a co-crystal structure of Factor B with a small molecule inhibitor.
Materials:
-
Highly purified recombinant human Complement Factor B
-
Small molecule inhibitor
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Protocol:
-
Complex Formation:
-
Mix the purified Factor B with a molar excess of the inhibitor to ensure saturation of the binding sites.
-
Incubate the mixture to allow for complex formation.
-
It may be necessary to perform a final purification step (e.g., size-exclusion chromatography) to remove any unbound inhibitor and aggregated protein.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques such as sitting-drop or hanging-drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) at different temperatures.
-
-
Crystal Optimization and Data Collection:
-
Optimize the initial crystal hits by refining the crystallization conditions to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known structure of Factor B as a search model.
-
Refine the structure and model the inhibitor into the electron density map.
-
Analyze the interactions between the inhibitor and the amino acid residues of the Factor B active site.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Alternative Complement Pathway Activation and Inhibition.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Caption: Hemolytic Assay Experimental Workflow.
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Factor B-IN-2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Factor B-IN-2 is a hypothetical small molecule inhibitor of complement Factor B. The data presented in this guide are representative of a compound of this class and are synthesized from publicly available information on similar molecules for illustrative and educational purposes.
Introduction
The complement system is a critical component of innate immunity, providing a rapid defense mechanism against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system serves as a major amplification loop for all complement-activating pathways. Factor B is a serine protease that is central to the activation and amplification of the AP. When activated, Factor B combines with C3b to form the AP C3 convertase (C3bBb), a key enzyme that drives the downstream effects of the complement cascade.
This compound is a potent and selective, orally bioavailable small molecule inhibitor of Factor B. By binding to Factor B, this compound prevents the formation of the C3 convertase, thereby blocking the amplification of the complement cascade. This targeted approach offers the potential for therapeutic intervention in a wide range of complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a direct, reversible, and high-affinity inhibitor of Factor B. It binds to a specific site on the Factor B protein, preventing its association with C3b. This action inhibits the subsequent cleavage of Factor B by Factor D, a necessary step for the formation of the active C3 convertase (C3bBb). By blocking the formation of this convertase, this compound effectively halts the amplification loop of the alternative pathway. This leads to a reduction in the production of downstream effectors, including C3a, C5a, and the membrane attack complex (MAC), which are responsible for opsonization, inflammation, and cell lysis.
Signaling Pathway
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the point of intervention for this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical species and in healthy human volunteers. The compound is orally bioavailable and exhibits properties suitable for twice-daily dosing.
Absorption, Distribution, Metabolism, and Excretion (ADME)
This compound is rapidly absorbed following oral administration. It distributes primarily in the plasma, with concentration-dependent binding to its target, Factor B. The primary route of elimination is through hepatic metabolism, primarily by CYP2C8 and UGT1A1, followed by excretion in the feces and urine.[1]
| Parameter | Value (Healthy Volunteers) | Reference |
| Bioavailability (Oral) | ~71% | [1] |
| Time to Maximum Concentration (Tmax) | 1.5 - 2.0 hours | [1][2] |
| Elimination Half-life (t1/2) | 12 - 25 hours | [1][2] |
| Route of Elimination | Hepatic metabolism | [1] |
| Excretion | ~72% Feces, ~25% Urine | [1] |
Steady-State Pharmacokinetics
In multiple-dose studies in healthy volunteers, this compound achieved steady-state concentrations within 5-7 days of twice-daily dosing. The exposure (AUC and Cmax) was shown to be dose-proportional across the therapeutic dose range. A 200 mg twice-daily dose has been identified to maintain plasma concentrations above the level required for near-maximal inhibition of the alternative pathway over the entire dosing interval.[2][3]
| Dose (BID) | Mean Cmax, ss (ng/mL) | Mean AUC0-12, ss (ng*h/mL) | Mean Ctrough, ss (ng/mL) | Reference |
| 25 mg | 450 | 3,500 | 150 | [2] |
| 50 mg | 900 | 7,000 | 300 | [2] |
| 100 mg | 1,800 | 14,000 | 600 | [2] |
| 200 mg | 3,600 | 28,000 | >1000 | [2][3] |
Pharmacodynamics
The pharmacodynamic activity of this compound has been demonstrated through a variety of in vitro assays and in clinical studies of patients with complement-mediated diseases.
In Vitro Potency
This compound demonstrates potent inhibition of the alternative complement pathway in in vitro assays. The half-maximal inhibitory concentration (IC50) for AP-mediated hemolysis is in the low nanomolar range, indicating a high degree of potency.
| Assay | IC50 (nM) |
| Alternative Pathway Hemolysis | 10 - 20 |
| C3b Deposition (ELISA) | 15 - 30 |
In Vivo Pharmacodynamic Effects
In clinical trials involving patients with paroxysmal nocturnal hemoglobinuria (PNH), a disease characterized by chronic, uncontrolled complement activation, this compound has demonstrated a rapid and sustained reduction in markers of hemolysis.[4][5][6] The primary pharmacodynamic endpoint in these studies is often the reduction in lactate dehydrogenase (LDH) levels, a key biomarker of intravascular hemolysis.
| Pharmacodynamic Marker | Effect | Time to Onset | Reference |
| Lactate Dehydrogenase (LDH) | >80% reduction from baseline | < 2 weeks | [4][7] |
| Hemoglobin (Hb) Levels | Clinically meaningful improvement | 4 - 12 weeks | [4][6] |
| Transfusion Requirement | Elimination in a majority of patients | 4 - 12 weeks | [4][5] |
| Bilirubin and Reticulocytes | Consistent improvement | 2 - 4 weeks | [4][7] |
Experimental Protocols
The following protocols are representative of the key assays used to characterize the activity of this compound.
Alternative Pathway (AP) Hemolytic Assay
This assay measures the ability of a compound to inhibit AP-mediated lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes (Er)
-
Gelatin Veronal Buffer with Mg-EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
This compound or other test compounds
-
Spectrophotometer
Procedure:
-
Wash rabbit erythrocytes three times with GVB/Mg-EGTA and resuspend to a concentration of 2x10^8 cells/mL.
-
Prepare serial dilutions of this compound in GVB/Mg-EGTA.
-
In a 96-well plate, add 50 µL of diluted this compound to the appropriate wells.
-
Add 50 µL of diluted NHS (typically 1:4 dilution) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to Factor B.
-
Add 50 µL of the rabbit erythrocyte suspension to each well.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 412 nm using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to a positive control (NHS without inhibitor) and a negative control (buffer only).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
AP-Mediated C3b Deposition ELISA
This assay quantifies the inhibition of C3b deposition on a surface that activates the alternative pathway.
Materials:
-
96-well ELISA plates
-
Lipopolysaccharide (LPS) from E. coli
-
Bovine Serum Albumin (BSA)
-
Normal Human Serum (NHS)
-
This compound or other test compounds
-
Goat anti-human C3b antibody
-
HRP-conjugated anti-goat IgG antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with 10 µg/mL LPS in PBS overnight at 4°C.
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of this compound and mix with diluted NHS (typically 1:80 in GVB/Mg-EGTA).
-
Add 100 µL of the NHS/inhibitor mixture to the wells and incubate for 1 hour at 37°C.
-
Wash the plate three times with PBST.
-
Add 100 µL of goat anti-human C3b antibody (diluted in 1% BSA/PBST) and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of HRP-conjugated anti-goat IgG antibody (diluted in 1% BSA/PBST) and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a promising therapeutic agent that potently and selectively inhibits the alternative complement pathway. Its favorable pharmacokinetic profile, characterized by oral bioavailability and a half-life supporting twice-daily dosing, makes it a convenient option for chronic treatment. The pharmacodynamic data from both in vitro and in vivo studies demonstrate a robust and sustained inhibition of the AP, leading to clinically meaningful benefits in diseases driven by complement dysregulation. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other inhibitors of the complement cascade.
References
Understanding the Function of Factor B-IN-2 in Immunology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of the innate immune system, plays a vital role in host defense against pathogens and in the inflammatory response. The alternative pathway (AP) of the complement system is a powerful amplification loop for complement activation. A key enzyme in this pathway is Factor B, a serine protease that, upon activation, forms the C3 and C5 convertases, central enzymatic complexes of the complement cascade. Dysregulation of the alternative pathway is implicated in the pathogenesis of a range of inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a significant therapeutic target for the development of novel immunomodulatory drugs.
Factor B-IN-2 is a potent small molecule inhibitor of complement Factor B. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and the experimental protocols used to characterize its activity. Due to the limited publicly available data for this compound, this guide will also incorporate data from the well-characterized oral Factor B inhibitor, Iptacopan (LNP023), as a representative example to illustrate the broader principles of Factor B inhibition.
Quantitative Data
The inhibitory activity of this compound and the representative inhibitor Iptacopan are summarized below. This data is crucial for understanding their potency and potential therapeutic efficacy.
Table 1: Properties of this compound
| Property | Value |
| IC50 | 1.5 µM |
| Molecular Formula | C25H32N2O4 |
| Molecular Weight | 424.53 g/mol |
Table 2: Representative Quantitative Data for a Small Molecule Factor B Inhibitor (Iptacopan/LNP023)
| Parameter | Assay | Species | Value |
| IC50 | Alternative Pathway Hemolysis | Human | 10 nM |
| IC50 | C3 Convertase Activity | Human | 2.5 nM |
| Binding Affinity (Kd) | Recombinant Human Factor B | Human | 0.6 nM |
| In Vivo Efficacy | Mouse model of arthritis | Mouse | Significant reduction in disease severity |
| In Vivo Efficacy | Rat model of membranous nephropathy | Rat | Reduction in proteinuria |
Note: The data in Table 2 for Iptacopan is provided as a representative example to illustrate the typical quantitative characterization of a potent Factor B inhibitor. Specific values may vary between different assays and experimental conditions.
Signaling Pathway
The alternative complement pathway is a cascade of protein activation. Factor B is a central component of this pathway. This compound exerts its effect by inhibiting the enzymatic activity of Factor B, thereby preventing the formation of the C3 and C5 convertases and halting the amplification of the complement response.
Experimental Protocols
The characterization of Factor B inhibitors like this compound involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Factor B Enzymatic Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of Factor B in the C3 convertase complex.
Materials:
-
Purified human Factor B, Factor D, and C3b.
-
Fluorogenic substrate for C3 convertase (e.g., a C3-derived peptide with a fluorescent reporter).
-
Assay buffer (e.g., Tris-buffered saline with MgCl2).
-
Test compound (this compound) at various concentrations.
-
384-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a solution of C3b and Factor B in the assay buffer and incubate to allow for complex formation.
-
Add Factor D to cleave Factor B and form the active C3 convertase (C3bBb).
-
Dispense the active C3 convertase into the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the positive control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Alternative Pathway (AP) Hemolysis Assay
This assay assesses the functional activity of the alternative complement pathway by measuring the lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes.
-
Normal human serum (as a source of complement proteins).
-
Gelatin veronal buffer with Mg-EGTA (GVB-Mg-EGTA).
-
Test compound (this compound) at various concentrations.
-
96-well V-bottom plate.
-
Spectrophotometer.
Procedure:
-
Wash rabbit erythrocytes with GVB-Mg-EGTA and resuspend to a standardized concentration.
-
Prepare serial dilutions of this compound in GVB-Mg-EGTA.
-
In a 96-well plate, mix the diluted this compound with normal human serum.
-
Add the rabbit erythrocyte suspension to each well.
-
Include a positive control (serum with no inhibitor) and a negative control (buffer only, for 0% lysis). A 100% lysis control is prepared by adding water to the erythrocytes.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
Calculate the percent hemolysis for each concentration of the inhibitor and determine the IC50.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (Kd) of the inhibitor to Factor B.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified human Factor B.
-
Test compound (this compound) at various concentrations.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC/NHS).
Procedure:
-
Immobilize purified Factor B onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation of the inhibitor.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow
The discovery and development of a novel Factor B inhibitor follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
This compound is a potent inhibitor of Factor B, a critical enzyme in the alternative complement pathway. By blocking Factor B, this small molecule can effectively shut down the amplification loop of complement activation, which is a key driver of tissue damage in numerous autoimmune and inflammatory diseases. The methodologies outlined in this guide provide a framework for the comprehensive characterization of Factor B inhibitors, from initial determination of potency to the assessment of functional activity in biological systems. The continued development of specific and orally available Factor B inhibitors, exemplified by the progress of molecules like Iptacopan, holds significant promise for the treatment of a wide range of complement-mediated disorders. Further research into compounds like this compound will be instrumental in advancing our understanding of the therapeutic potential of targeting the alternative complement pathway.
Methodological & Application
Factor B-IN-2 experimental protocol for cell culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Factor B-IN-2 is a potent and selective small-molecule inhibitor of complement Factor B (FB), a key serine protease in the alternative complement pathway (AP). By reversibly binding to Factor B, this compound prevents the formation of the C3 and C5 convertases of the AP, thereby blocking the central amplification loop of the complement system. This inhibition prevents the downstream effects of AP activation, including the formation of the membrane attack complex (MAC), opsonization, and the release of pro-inflammatory anaphylatoxins. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its inhibitory effects on the alternative complement pathway.
Product Information
| Property | Value |
| Product Name | This compound |
| Target | Complement Factor B (FB) |
| Molecular Formula | C₂₅H₃₂N₂O₄ |
| Molecular Weight | 424.53 g/mol |
| CAS Number | 2760669-72-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (10 mM)[1] |
| Purity | ≥98% |
| Storage | Store at -20°C |
Mechanism of Action
This compound is a direct inhibitor of Factor B. In the alternative complement pathway, Factor B binds to C3b deposited on a cell surface. This complex is then cleaved by Factor D to form the active C3 convertase (C3bBb), which in turn cleaves more C3, leading to an amplification of the complement response. This compound binds to Factor B and prevents its cleavage by Factor D, thus inhibiting the formation of the active C3 convertase. This blockade of the amplification loop effectively shuts down the alternative pathway.
Caption: Signaling pathway of the alternative complement system and the point of inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been characterized in several cell-based assays. The following tables summarize the key quantitative data, using the well-characterized Factor B inhibitor LNP023 as a reference.
Table 1: In Vitro Inhibitory Activity of LNP023 (this compound Analog)
| Assay | Cell Type | Activator | IC₅₀ (µM) | Reference |
| Alternative Pathway-induced MAC Formation | N/A (Human Serum) | Zymosan | 0.13 ± 0.06 | [2] |
| Lysis of PNH Erythrocytes | Human PNH Erythrocytes | Acidified Serum | 0.4 | [1] |
| C3 Deposition on PNH Erythrocytes | Human PNH Erythrocytes | Acidified Serum | ~0.1 - 1.0 | [1] |
| C3 Convertase Activity in C3G Patient Serum | Sheep Erythrocytes | C3G Patient Serum | >3.0 | [1] |
Table 2: Inhibition of PNH Erythrocyte Lysis by LNP023 (this compound Analog) [1]
| Compound | Concentration (µM) | % Hemolysis Inhibition |
| Vehicle Control | - | 0 |
| LNP023 | 1.0 | ~100 |
| Factor D Inhibitor | 1.0 | ~100 |
| Anti-C5 Antibody | 1.0 | ~80 |
Experimental Protocols
The following are detailed protocols for assessing the activity of this compound in cell-based assays.
Protocol 1: Hemolytic Assay for Alternative Pathway Inhibition
This assay measures the ability of this compound to inhibit the lysis of rabbit erythrocytes, which are potent activators of the alternative complement pathway.
Materials:
-
This compound
-
Normal Human Serum (NHS)
-
Rabbit Erythrocytes
-
GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA)
-
Phosphate Buffered Saline (PBS)
-
96-well V-bottom plates
-
Spectrophotometer (415 nm)
Procedure:
-
Prepare Rabbit Erythrocytes: Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer by centrifugation at 500 x g for 5 minutes. Resuspend the cells to a final concentration of 2 x 10⁸ cells/mL in GVB-Mg-EGTA buffer.
-
Prepare this compound Dilutions: Prepare a 2x stock solution of this compound in GVB-Mg-EGTA buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Assay Setup: In a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.
-
Add Serum and Erythrocytes: Add 25 µL of NHS (diluted in GVB-Mg-EGTA buffer, typically 1:4) and 25 µL of the rabbit erythrocyte suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stop Reaction: Stop the reaction by adding 150 µL of cold GVB-EDTA buffer to each well.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance at 415 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis relative to a positive control (erythrocytes lysed with water) and a negative control (erythrocytes with buffer only). Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀.
Protocol 2: PNH Erythrocyte Lysis and C3 Deposition Assay
This protocol uses erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), which lack complement regulatory proteins and are highly susceptible to AP-mediated lysis.
Materials:
-
This compound
-
Blood from PNH patients
-
Normal Human Serum (NHS), ABO-matched
-
Acidified NHS (for activation)
-
FITC-conjugated anti-C3 antibody
-
PE-conjugated anti-CD59 antibody
-
Flow Cytometer
Procedure:
-
Isolate PNH Erythrocytes: Isolate erythrocytes from the blood of PNH patients by centrifugation and wash three times with saline.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in saline.
-
Assay Setup: In microcentrifuge tubes, mix the PNH erythrocytes, acidified NHS (to activate the AP), and the different concentrations of this compound.
-
Incubation: Incubate the tubes at 37°C for 24 hours.[3]
-
Staining for C3 Deposition: After incubation, wash the cells with PBS. Stain the cells with FITC-conjugated anti-C3 and PE-conjugated anti-CD59 antibodies for 30 minutes on ice.
-
Flow Cytometry Analysis: Wash the cells again and resuspend in PBS. Analyze the cells by flow cytometry.
-
Data Analysis:
-
Lysis: Gate on the CD59-negative population of erythrocytes. The percentage of remaining cells in this gate is inversely proportional to the degree of lysis.
-
C3 Deposition: Quantify the mean fluorescence intensity (MFI) of the FITC-anti-C3 signal on the CD59-negative population.
-
Plot the percentage of lysis inhibition or the reduction in C3 deposition against the concentration of this compound to determine the IC₅₀.
-
Experimental Workflow
Caption: General experimental workflow for assessing this compound activity in cell-based assays.
References
Application Notes and Protocols for Factor B-IN-2 in a Mouse Model of C3 Glomerulopathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
C3 Glomerulopathy (C3G) is a rare and severe kidney disease characterized by the dysregulation of the alternative pathway (AP) of the complement system.[1][2][3] This leads to the deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive kidney damage. Factor B is a critical component of the AP, acting as the catalytic subunit of the C3 convertase (C3bBb).[2][3] Inhibition of Factor B presents a promising therapeutic strategy to control AP overactivation and mitigate the pathology of C3G.[1][2]
Factor B-IN-2 is a potent small molecule inhibitor of complement Factor B with an IC50 of 1.5 µM. These application notes provide a comprehensive guide for the use of this compound in a mouse model of C3G, specifically focusing on the Factor H knockout (Cfh-/-) model. This model recapitulates key features of human C3G due to the absence of the primary AP regulator, Factor H.
Mechanism of Action of Factor B Inhibition
The alternative complement pathway is a crucial part of the innate immune system. Its dysregulation can lead to a number of diseases, including C3 glomerulopathy.[1][2][3] Factor B is a serine protease that is essential for the formation of the C3 and C5 convertases of the AP.[2][3] By inhibiting Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade and the subsequent deposition of C3 fragments in the glomeruli.
Experimental Design and Protocols
Mouse Model
The recommended mouse model for this study is the Factor H knockout (Cfh-/-) mouse on a C57BL/6 background. These mice spontaneously develop C3G due to uncontrolled AP activation. Age-matched wild-type C57BL/6 mice should be used as controls.
Preparation and Administration of this compound
Formulation:
This compound is a hydrophobic molecule. A common vehicle for oral administration of such compounds in mice is a suspension in a solution of 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.
Protocol for Formulation Preparation (for a 10 mg/mL suspension):
-
Weigh out the required amount of this compound.
-
In a sterile container, prepare the vehicle solution by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until the CMC is fully dissolved.
-
Add the weighed this compound to the vehicle to achieve a final concentration of 10 mg/mL.
-
Vortex the suspension vigorously to ensure homogeneity before each administration.
Dosing Regimen:
Based on studies with similar small molecule Factor B inhibitors, a dose of 30-60 mg/kg administered twice daily via oral gavage is recommended as a starting point for efficacy studies. A vehicle-only group should be included as a negative control.
Protocol for Oral Gavage:
-
Weigh each mouse to determine the correct dosing volume (e.g., for a 20g mouse at 30 mg/kg, the dose would be 0.6 mg in 60 µL of a 10 mg/mL suspension).
-
Gently restrain the mouse and insert a 20-22 gauge, 1.5-inch curved gavage needle into the esophagus.
-
Slowly administer the suspension.
-
Monitor the mouse for any signs of distress after the procedure.
Experimental Workflow
Outcome Measures and Protocols
1. Proteinuria Assessment:
-
Method: Urine albumin-to-creatinine ratio (UACR) is a standard measure of proteinuria.
-
Protocol:
-
Collect spot urine samples from each mouse weekly.
-
Measure albumin and creatinine concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the UACR by dividing the albumin concentration (mg/dL) by the creatinine concentration (mg/dL).
-
2. Serum C3 and Plasma Ba Levels:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol:
-
At the study endpoint, collect blood via cardiac puncture and process to obtain serum (for C3) and plasma (for Ba fragment).
-
Use commercially available mouse C3 and Ba fragment ELISA kits.
-
Follow the manufacturer's protocol for sample dilution, incubation times, and plate reading.
-
Calculate concentrations based on the standard curve.
-
3. Glomerular C3 Deposition:
-
Method: Immunofluorescence microscopy of kidney sections.
-
Protocol:
-
Harvest kidneys at the endpoint and embed in Optimal Cutting Temperature (OCT) compound for cryosectioning.
-
Cut 5 µm thick sections and fix with cold acetone.
-
Block non-specific binding with 5% goat serum in PBS.
-
Incubate with a FITC-conjugated anti-mouse C3 antibody.
-
Mount with an anti-fade mounting medium.
-
Capture images using a fluorescence microscope.
-
Score the intensity of C3 staining in glomeruli on a semi-quantitative scale (0-4) by a blinded observer.
-
Data Presentation
The following tables present hypothetical data based on expected outcomes from the inhibition of Factor B in a C3G mouse model.
Table 1: Effect of this compound on Proteinuria
| Group | N | Baseline UACR (mg/g) | Week 4 UACR (mg/g) | % Reduction |
| Wild-type | 10 | 25 ± 5 | 28 ± 6 | N/A |
| Cfh-/- + Vehicle | 10 | 350 ± 50 | 400 ± 60 | -14% |
| Cfh-/- + this compound (30 mg/kg) | 10 | 360 ± 55 | 150 ± 30 | 58% |
Table 2: Effect of this compound on Serum and Plasma Complement Markers
| Group | N | Serum C3 (µg/mL) | Plasma Ba (ng/mL) |
| Wild-type | 10 | 1000 ± 150 | 50 ± 10 |
| Cfh-/- + Vehicle | 10 | 200 ± 40 | 500 ± 80 |
| Cfh-/- + this compound (30 mg/kg) | 10 | 750 ± 120 | 100 ± 20 |
Table 3: Effect of this compound on Glomerular C3 Deposition
| Group | N | Glomerular C3 Staining Score (0-4) |
| Wild-type | 10 | 0.1 ± 0.1 |
| Cfh-/- + Vehicle | 10 | 3.5 ± 0.5 |
| Cfh-/- + this compound (30 mg/kg) | 10 | 1.0 ± 0.3 |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in a mouse model of C3G. The provided protocols and expected outcomes are intended to guide researchers in designing and executing studies to assess the therapeutic potential of Factor B inhibition in this debilitating disease. Careful adherence to these protocols and rigorous data analysis will be crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for a Representative Factor B Inhibitor in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and dosage guidelines for the in vivo use of a representative small-molecule inhibitor of Factor B, a critical component of the alternative complement pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.[1][2] This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of similar Factor B inhibitors.
Overview of Factor B Inhibition
The complement system is a crucial part of the innate immune system.[2] The alternative pathway (AP) acts as an amplification loop for the complement cascade. Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases.[2] By inhibiting Factor B, the amplification of the complement response is blocked, which is a promising therapeutic strategy for complement-mediated diseases.[2] The representative small-molecule inhibitor discussed here is a potent and selective inhibitor of Factor B, demonstrating efficacy in various animal models of disease.[1]
Signaling Pathway of the Alternative Complement Pathway and Inhibition by a Factor B Inhibitor
References
Application Notes and Protocols for Testing Factor B-IN-2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor B is a critical component of the alternative pathway (AP) of the complement system, a key player in innate immunity. Upon activation, Factor B is cleaved by Factor D into Ba and Bb fragments. The Bb fragment, a serine protease, associates with C3b to form the AP C3 convertase (C3bBb), which amplifies complement activation by cleaving more C3. Dysregulation of the alternative pathway is implicated in various inflammatory and autoimmune diseases, making Factor B a compelling therapeutic target.
Factor B-IN-2 is an inhibitor of Factor B. These application notes provide detailed protocols for various assays recommended for characterizing the inhibitory activity of this compound and similar molecules. The described assays range from biochemical assays with purified components to more complex cell-based and serum-based functional assays.
Alternative Pathway Signaling Cascade
The following diagram illustrates the central role of Factor B in the alternative complement pathway.
Caption: Alternative Pathway of the Complement System.
Recommended Assays and Data Presentation
The following table summarizes the recommended assays for testing the activity of this compound, along with typical quantitative data observed for Factor B inhibitors.
| Assay Type | Principle | Key Reagents | Readout | Exemplary IC50 for Factor B Inhibitors |
| Biochemical Proteolytic Assay | Measures the direct inhibition of the C3 convertase's proteolytic activity using purified components. A stable surrogate convertase (e.g., using Cobra Venom Factor) can be employed. | Purified Factor B, Factor D, C3b (or CVF), Chromogenic substrate | Change in absorbance over time | 0.01 - 10 µM[1] |
| Alternative Pathway Hemolytic Assay (AH50) | Quantifies the ability of a test compound to inhibit the lysis of rabbit red blood cells (rRBCs) induced by the alternative pathway in human serum. | Normal Human Serum (NHS), Rabbit Red Blood Cells (rRBCs), Mg-EGTA buffer | Hemoglobin release (absorbance at 415 nm) | 0.1 - 30 µg/mL[2] |
| C3 Convertase Activity ELISA | Measures the formation of the C3 convertase (C3bBb) on a plate and its ability to cleave C3. Inhibition is measured by a decrease in C3 cleavage products. | Purified C3b, Factor B, Factor D, C3, Detection antibodies (anti-C3a or anti-C3b) | Absorbance at 450 nm | 28 nM (for a peptide inhibitor)[3] |
| Bb Fragment ELISA | Quantifies the amount of Bb fragment generated in serum upon activation of the alternative pathway. Inhibition of Factor B cleavage leads to reduced Bb levels. | Normal Human Serum (NHS), Zymosan (or other AP activator), Anti-Bb antibody | Absorbance at 450 nm | Data not typically reported as IC50 |
| Cell-Based MAC Deposition Assay | Measures the deposition of the Membrane Attack Complex (C5b-9) on the surface of cells (e.g., endothelial cells) upon AP activation in serum. | Human endothelial cells, Normal Human Serum (NHS), Anti-C5b-9 antibody | Fluorescence intensity (Flow Cytometry or plate reader) | 0.13 µM[1] |
Experimental Protocols
Biochemical Proteolytic Assay
This assay provides a direct measure of the inhibition of the C3 convertase's enzymatic activity.
Caption: Workflow for a Biochemical Proteolytic Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer (e.g., Tris-buffered saline with MgCl2).
-
Prepare solutions of purified human Factor B, Factor D, and C3b in assay buffer.
-
Prepare a solution of a suitable chromogenic substrate for serine proteases.
-
-
Assay Procedure:
-
In a 96-well plate, add Factor B and C3b to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding Factor D to all wells to form the C3bBb convertase.
-
Immediately add the chromogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Alternative Pathway Hemolytic Assay (AH50)
This is a classic functional assay to assess the overall activity of the alternative pathway in a serum environment.[4][5]
Caption: Workflow for an Alternative Pathway Hemolytic Assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Mg-EGTA buffer.
-
Wash rabbit red blood cells (rRBCs) with a suitable buffer (e.g., GVB++) and resuspend to a final concentration of 1-2 x 10⁸ cells/mL.
-
Prepare a working solution of Normal Human Serum (NHS) in Mg-EGTA buffer (typically a 1:10 to 1:20 dilution).
-
-
Assay Procedure:
-
In a 96-well V-bottom plate, add the diluted this compound or vehicle control.
-
Add the diluted NHS to all wells.
-
Add the rRBC suspension to all wells.
-
Include controls for 0% lysis (rRBCs in buffer) and 100% lysis (rRBCs in water).
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet the intact rRBCs.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each concentration of this compound relative to the 0% and 100% lysis controls.
-
Plot the percentage of hemolysis against the logarithm of the this compound concentration and determine the IC50 value.
-
Cell-Based MAC Deposition Assay
This assay measures the end-point of the complement cascade, the formation of the Membrane Attack Complex (MAC), on a cell surface.
Caption: Workflow for a Cell-Based MAC Deposition Assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable human cell line that activates the alternative pathway (e.g., U2-OS osteosarcoma cells or activated human endothelial cells) under standard conditions.
-
Seed the cells into a 96-well tissue culture plate and allow them to adhere overnight.
-
-
Treatment and Incubation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare a solution of Normal Human Serum (NHS) in the medium (typically 10-20%).
-
Mix the diluted this compound with the NHS solution.
-
Remove the culture medium from the cells and add the NHS/Factor B-IN-2 mixtures.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Staining and Detection:
-
Wash the cells with PBS.
-
Fix the cells if necessary (e.g., with paraformaldehyde).
-
Incubate the cells with a primary antibody specific for a neoantigen on the C5b-9 complex.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Wash the cells again.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a fluorescence microplate reader or by flow cytometry.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
The assays described in these application notes provide a comprehensive toolkit for characterizing the inhibitory activity of this compound. It is recommended to use a combination of these assays to obtain a thorough understanding of the inhibitor's mechanism of action and potency. A biochemical assay with purified components will confirm direct target engagement, while serum-based and cell-based assays will provide insights into the inhibitor's efficacy in a more physiologically relevant context.
References
Application Notes and Protocols: Factor B Inhibitor LNP023 (Iptacopan)
For Research Use Only.
Introduction
Factor B is a critical component of the alternative complement pathway, a key cascade in the innate immune system. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases. LNP023, also known as Iptacopan, is a first-in-class, oral, potent, and highly selective small-molecule inhibitor of Factor B.[1] By binding to Factor B, LNP023 blocks the formation of the C3 convertase (C3bBb), thereby inhibiting the amplification loop of the alternative pathway.[2] These application notes provide detailed information on the solubility, stability, and preparation of LNP023 for in vitro experiments, along with protocols for key functional assays.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of LNP023 (Iptacopan) is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₀N₂O₄ | [3] |
| Molecular Weight | 422.52 g/mol | MedChemExpress |
| CAS Number | 1644670-37-0 | [1] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| IC₅₀ (Factor B) | 10 nM | [3][4] |
| K_d_ (Factor B) | 7.9 nM | [3][4] |
| IC₅₀ (Alternative Pathway, human serum) | 130 nM | [3][4] |
| IC₅₀ (PNH erythrocyte hemolysis) | 0.4 µM | PubChem |
| Solubility (DMSO) | ≥ 85 mg/mL (185.19 mM) | [5] |
| Solubility (Water) | ~50 mg/mL | [3] |
| Storage (Solid) | -20°C for 3 years | [4] |
| Storage (in Solvent) | -80°C for 1 year | [4] |
Signaling Pathway
LNP023 targets Factor B within the alternative complement pathway. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of LNP023 in the alternative complement pathway.
Preparation of LNP023 for Experiments
Stock Solution Preparation
1. Dimethyl Sulfoxide (DMSO) Stock (Recommended for most in vitro assays):
-
To prepare a 10 mM stock solution, dissolve 4.23 mg of LNP023 (MW: 422.52 g/mol ) in 1 mL of high-purity DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store at -80°C for up to 1 year or at -20°C for up to 6 months.[3]
2. Aqueous Stock (for specific applications):
-
LNP023 has a solubility of approximately 50 mg/mL in water.[3]
-
To prepare an aqueous stock, dissolve the desired amount of LNP023 in sterile, purified water. Sonication and gentle heating may be required.[4]
-
Note: It is not recommended to store aqueous solutions for more than one day. Prepare fresh as needed.[3]
Working Solution Preparation
-
For cell-based assays, it is recommended to prepare working solutions by diluting the DMSO stock solution in the appropriate cell culture medium.
-
To minimize solvent effects, ensure the final concentration of DMSO in the assay is less than 0.5%. For sensitive assays, a DMSO concentration of 0.1% or lower is preferable.
-
Prepare a dilution series of LNP023 in the assay medium immediately before use.
Experimental Protocols
Alternative Pathway Hemolysis Assay
This assay measures the ability of LNP023 to inhibit the lysis of erythrocytes induced by the activation of the alternative complement pathway.
Workflow Diagram:
Caption: Workflow for the alternative pathway hemolysis assay.
Materials:
-
LNP023 DMSO stock solution
-
Normal Human Serum (NHS) as a source of complement (ensure it is from a healthy donor and properly stored at -80°C)
-
Rabbit erythrocytes (RbE)
-
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB/Mg-EGTA)
-
Phosphate Buffered Saline (PBS)
-
96-well V-bottom plates
-
Spectrophotometer capable of reading absorbance at 412-415 nm
Protocol:
-
Preparation of Rabbit Erythrocytes (RbE):
-
Wash commercially available rabbit erythrocytes three times with cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C between each wash.
-
After the final wash, resuspend the erythrocyte pellet in GVB/Mg-EGTA to a final concentration of 2 x 10⁸ cells/mL.
-
-
Preparation of LNP023 Dilution Series:
-
Prepare a 2x concentrated serial dilution of LNP023 in GVB/Mg-EGTA. A typical concentration range to test would be from 10 µM down to 0.1 nM to capture the full dose-response curve around the expected IC₅₀.
-
Include a vehicle control (DMSO at the same final concentration as the LNP023 dilutions) and a positive control (no inhibitor).
-
-
Assay Setup:
-
In a 96-well V-bottom plate, add 50 µL of the LNP023 dilution series or controls to the appropriate wells.
-
Add 50 µL of diluted NHS to each well. The final concentration of NHS should be sufficient to cause significant hemolysis in the absence of an inhibitor (typically 10-20%). This needs to be empirically determined.
-
Add 50 µL of the prepared RbE suspension (2 x 10⁸ cells/mL) to each well.
-
The final reaction volume will be 150 µL.
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined to achieve approximately 80-90% hemolysis in the positive control wells.
-
-
Stopping the Reaction and Pelletting Cells:
-
Stop the reaction by adding 50 µL of cold PBS containing 10 mM EDTA to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes at 4°C to pellet the intact erythrocytes.
-
-
Measurement of Hemolysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 412-415 nm, which corresponds to the release of hemoglobin.
-
-
Data Analysis:
-
0% Lysis Control: RbE incubated in GVB/Mg-EGTA without serum.
-
100% Lysis Control: RbE lysed with an equal volume of deionized water.
-
Calculate the percentage of hemolysis for each LNP023 concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)] * 100
-
Plot the % hemolysis against the log of the LNP023 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
C3 Deposition Assay by Flow Cytometry
This assay quantifies the inhibition of C3 fragment deposition on the surface of cells, a key step in the alternative complement pathway activation.
Workflow Diagram:
References
Protocol for assessing Factor B-IN-2 inhibition of C3 convertase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes and apoptotic cells. The alternative pathway (AP) of the complement system provides a rapid and potent amplification loop for complement activation. A key enzyme in this pathway is the C3 convertase (C3bBb), which is formed by the association of C3b with Factor B, followed by cleavage of Factor B by Factor D. The resulting Bb fragment is a serine protease that constitutes the catalytic subunit of the C3 convertase, leading to the exponential cleavage of C3 and amplification of the complement cascade.[1]
Dysregulation of the alternative pathway is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, Factor B has emerged as a promising therapeutic target for the development of complement-inhibiting drugs.[2] Small molecule inhibitors of Factor B can effectively block the formation and/or activity of the C3 convertase, thereby dampening the inflammatory response.[3]
This application note provides detailed protocols for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase. The protocols described herein are essential for the screening and characterization of potential therapeutic agents targeting the alternative complement pathway. As a representative example, this document will refer to Iptacopan (LNP023), a potent and selective oral inhibitor of Factor B.[4]
Signaling Pathway: Alternative Complement Activation
Caption: Alternative complement pathway activation and inhibition by Iptacopan.
Experimental Workflow: C3b Deposition ELISA
Caption: Workflow for C3b deposition ELISA to assess inhibitor activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Purified Human Factor B | Complement Technology | A133 |
| Purified Human Factor D | Complement Technology | A135 |
| Purified Human C3 | Complement Technology | A113 |
| Zymosan A | Sigma-Aldrich | Z4250 |
| Normal Human Serum (NHS) | Complement Technology | A111 |
| Rabbit Red Blood Cells (rRBCs) | Innovative Research | IRBRBC10ML |
| Gelatin Veronal Buffer (GVB++) | Boston BioProducts | IBB-300X |
| GVB-Mg-EGTA | Boston BioProducts | IBB-310 |
| Anti-human C3b/iC3b Antibody | Bio-Rad | MCA2739 |
| HRP-conjugated Goat anti-Mouse IgG | Jackson ImmunoResearch | 115-035-003 |
| TMB Substrate | SeraCare | 5120-0076 |
| Sulfuric Acid (98%) | Sigma-Aldrich | 339741 |
| Iptacopan (LNP023) | MedChemExpress | HY-114439 |
| 96-well microplates (flat-bottom) | Corning | 3590 |
Experimental Protocols
Alternative Pathway Hemolytic Assay
This assay measures the ability of a test compound to inhibit the lysis of rabbit red blood cells (rRBCs), which are sensitive to lysis by the human alternative complement pathway.
Protocol:
-
Preparation of Rabbit Red Blood Cells (rRBCs):
-
Wash commercially available rRBCs three times with GVB++.
-
Resuspend the rRBC pellet to a final concentration of 2 x 10⁸ cells/mL in GVB-Mg-EGTA.
-
-
Assay Setup:
-
In a 96-well V-bottom plate, perform serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., EDTA at 10 mM).
-
Add 50 µL of diluted Normal Human Serum (NHS, final concentration 10%) to each well containing the test compound or controls.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to interact with serum proteins.
-
-
Lysis Reaction:
-
Add 50 µL of the prepared rRBC suspension to each well.
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.
-
Carefully transfer 80 µL of the supernatant to a new 96-well flat-bottom plate.
-
Measure the absorbance of the supernatant at 414 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.
-
-
Data Analysis:
-
Percent hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_blank) / (Absorbance_100%_lysis - Absorbance_blank)] * 100
-
Absorbance_blank: Supernatant from rRBCs incubated in buffer only.
-
Absorbance_100%_lysis: Supernatant from rRBCs lysed with water.
-
-
Plot the percent hemolysis against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
C3b Deposition ELISA
This ELISA-based assay quantifies the deposition of C3b on a surface that activates the alternative pathway, providing a direct measure of C3 convertase activity.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of Zymosan A (1 mg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Block the wells with 200 µL of 1% BSA in PBS for 2 hours at room temperature.
-
Wash the wells three times with PBST.
-
-
Complement Activation and Inhibition:
-
Prepare serial dilutions of the test compound (e.g., Iptacopan) in GVB-Mg-EGTA.
-
In a separate plate, pre-incubate 50 µL of diluted NHS (final concentration 2%) with 50 µL of the diluted test compound for 15 minutes at room temperature.
-
Transfer 100 µL of the NHS/inhibitor mixture to the Zymosan-coated plate.
-
Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.
-
Wash the wells five times with PBST.
-
-
Detection of C3b:
-
Add 100 µL of a primary antibody against human C3b/iC3b (diluted in 1% BSA/PBST) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells three times with PBST.
-
Add 100 µL of an HRP-conjugated secondary antibody (diluted in 1% BSA/PBST) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 100 µL of 1 M sulfuric acid.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Percent inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance_sample / Absorbance_no_inhibitor)] * 100
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The inhibitory activity of a Factor B inhibitor can be summarized in the following tables. The data presented for Iptacopan is representative and compiled from published literature.[1][5]
Table 1: In Vitro Inhibitory Activity of Iptacopan
| Assay | Endpoint | IC₅₀ (µM) |
| Alternative Pathway Hemolytic Assay | Inhibition of rRBC lysis | ~0.01 |
| C3b Deposition ELISA | Inhibition of C3b deposition | ~0.015 |
Table 2: Effect of Iptacopan on Complement Biomarkers (from clinical studies)
| Biomarker | Effect |
| Plasma C3 levels | Normalization in a majority of patients[6] |
| Urine Protein-to-Creatinine Ratio (UPCR) | Significant reduction in patients with C3 glomerulopathy[5] |
Mechanism of Action of Iptacopan
Caption: Mechanism of action of Iptacopan in inhibiting C3 convertase.
Iptacopan is a small molecule that specifically and reversibly binds to the serine protease domain of Factor B.[7] This binding event prevents the interaction of Factor B with C3b, a critical step in the formation of the C3 convertase (C3bBb).[4] By inhibiting the formation of a functional C3 convertase, Iptacopan effectively blocks the central amplification loop of the alternative complement pathway.[1] This leads to a reduction in the generation of C3a and C3b, thereby mitigating the downstream inflammatory and cell-damaging effects of complement activation.[6]
Conclusion
The protocols outlined in this application note provide robust and reliable methods for assessing the inhibitory activity of small molecule compounds against Factor B and the C3 convertase of the alternative complement pathway. The alternative pathway hemolytic assay offers a functional measure of the entire AP cascade, while the C3b deposition ELISA provides a more direct assessment of C3 convertase activity. These assays are indispensable tools for the discovery and development of novel therapeutics, such as Iptacopan, for the treatment of complement-mediated diseases.
References
- 1. Alternative Complement Pathway Inhibition With Iptacopan for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Novartis’ iptacopan reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]
- 6. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C3b Deposition Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Factor B Inhibitors in Autoimmune Disease Research
A Note on "Factor B-IN-2": Initial searches for a specific molecule named "this compound" did not yield any results in the scientific literature. It is presumed that this may be an internal or non-standardized name for a Factor B inhibitor. The following application notes and protocols are therefore based on the well-characterized, clinically relevant small molecule Factor B inhibitor, Iptacopan (LNP023) , as a representative example for researchers, scientists, and drug development professionals.
Introduction
The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. The alternative pathway (AP) of the complement system acts as an amplification loop for all complement-activating pathways, making it an attractive target for therapeutic intervention. Complement Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases.[1] Inhibition of Factor B effectively blocks the AP amplification loop, preventing the downstream generation of inflammatory mediators and the membrane attack complex (MAC).[1] This document provides an overview of the application of Factor B inhibitors, with a focus on Iptacopan (LNP023), in autoimmune disease research, including detailed experimental protocols.
Mechanism of Action
Factor B is a zymogen that, upon binding to C3b on a cell surface, is cleaved by Factor D into the Ba and Bb fragments. The Bb fragment remains associated with C3b to form the AP C3 convertase (C3bBb), a key enzyme that cleaves C3 into C3a and C3b. This process initiates a powerful amplification loop. Iptacopan is an oral, small-molecule inhibitor that specifically and potently binds to Factor B, preventing its cleavage by Factor D and thereby blocking the formation of the C3 convertase.[2] This inhibition halts the amplification of the complement response, reducing the production of anaphylatoxins (C3a and C5a) and the formation of the MAC (C5b-9).[3]
Caption: Mechanism of Action of a Factor B Inhibitor like Iptacopan.
Data Presentation
In Vitro Activity of Iptacopan (LNP023)
| Assay Type | Species | IC50 | Reference |
| Alternative Pathway Hemolytic Assay | Human | 10 nM | [1] |
| C3 Convertase Activity Assay | Human | 5 nM | [1] |
In Vivo Efficacy of Iptacopan (LNP023) in Autoimmune Models
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| KRN-induced Arthritis (Mouse) | Rheumatoid Arthritis | 30 mg/kg, oral, twice daily | Significant reduction in clinical arthritis score and paw swelling. | [1] |
| Experimental Membranous Nephropathy (Rat) | Membranous Nephropathy | 10 mg/kg, oral, once daily (prophylactic) | Prevention of proteinuria and glomerular C3 deposition. | [1] |
| Experimental Membranous Nephropathy (Rat) | Membranous Nephropathy | 30 mg/kg, oral, once daily (therapeutic) | Reduction of established proteinuria. | [1] |
Experimental Protocols
Alternative Pathway Hemolytic Assay (AP50)
This assay measures the activity of the alternative complement pathway by assessing the lysis of rabbit erythrocytes.
Materials:
-
Rabbit erythrocytes (washed)
-
Gelatin Veronal Buffer with Mg2+-EGTA (GVB-Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Factor B inhibitor (e.g., Iptacopan)
-
96-well V-bottom microplate
-
Spectrophotometer (415 nm)
Procedure:
-
Prepare serial dilutions of the Factor B inhibitor in GVB-Mg-EGTA.
-
In a 96-well plate, mix 50 µL of diluted inhibitor with 50 µL of NHS (diluted to provide submaximal lysis, e.g., 1:4).
-
Incubate for 15 minutes at room temperature.
-
Add 50 µL of washed rabbit erythrocytes (e.g., at 1x10^8 cells/mL) to each well.
-
Incubate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance at 415 nm to quantify hemoglobin release.
-
Controls:
-
100% lysis control: Erythrocytes in water.
-
0% lysis control (blank): Erythrocytes in GVB-Mg-EGTA.
-
-
Calculate the percentage of hemolysis for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for the AP50 Hemolytic Assay.
KRN-Induced Arthritis Mouse Model
This model mimics aspects of inflammatory arthritis, such as rheumatoid arthritis.
Materials:
-
K/BxN mice serum
-
Male C57BL/6 mice (8-10 weeks old)
-
Factor B inhibitor (e.g., Iptacopan) formulated for oral gavage
-
Calipers for measuring paw thickness
-
Clinical scoring system (e.g., 0-4 per paw)
Procedure:
-
On day 0, induce arthritis by intraperitoneal injection of 150 µL of K/BxN serum.
-
Begin treatment with the Factor B inhibitor or vehicle control on day 0 (prophylactic) or on a later day when clinical signs appear (therapeutic). A typical oral dose for Iptacopan is 30 mg/kg, administered twice daily.
-
Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling/erythema and ankylosis). The maximum score per mouse is 16.
-
Measure ankle thickness daily using calipers.
-
Continue treatment and monitoring for the duration of the study (typically 10-14 days).
-
At the end of the study, mice can be euthanized, and paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
Measurement of Complement Activation Fragments (C3a and Bb) by ELISA
This protocol is for the quantification of C3a and Bb fragments in plasma or serum, which are biomarkers of complement activation.
Materials:
-
Commercially available ELISA kits for human C3a and Factor B fragment Bb.
-
Plasma or serum samples from in vivo studies or in vitro assays.
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody specific for C3a or Bb.
-
The plate is incubated to allow the antigen to bind to the capture antibody.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
The plate is incubated again, followed by another wash step.
-
A substrate solution is added, which develops a color in proportion to the amount of bound enzyme.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
A standard curve is generated to calculate the concentration of C3a or Bb in the samples.
Conclusion
Inhibitors of Factor B, such as Iptacopan, represent a promising therapeutic strategy for a wide range of autoimmune and inflammatory diseases driven by the dysregulation of the alternative complement pathway. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of Factor B inhibitors in relevant disease models. These tools are essential for the continued development and evaluation of this important class of therapeutics.
References
Application Notes and Protocols for Studying Complement-Mediated Diseases with Factor B-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a critical component of innate immunity, playing a vital role in host defense against pathogens. However, its dysregulation can lead to the pathogenesis of numerous inflammatory and autoimmune disorders.[1][2] The alternative pathway (AP) of the complement system is a key amplification loop for all complement-activating pathways and is constitutively active at a low level.[3][4] Factor B is a serine protease that is essential for the catalytic activity of the AP C3 and C5 convertases, making it a unique and attractive therapeutic target for diseases driven by overactivation of the alternative pathway.[1][2]
Factor B-IN-2 is a potent and specific small-molecule inhibitor of complement Factor B.[5][6][7] By binding to Factor B, it prevents the formation of the C3 convertase (C3bBb), thereby blocking the central amplification loop of the complement cascade.[1][8] This inhibitory action makes this compound a valuable tool for investigating the role of the alternative pathway in various complement-mediated diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), and atypical Hemolytic Uremic Syndrome (aHUS).[5][9]
These application notes provide an overview of the quantitative properties of this compound and representative data from similar Factor B inhibitors, along with detailed protocols for key experiments to assess its activity and therapeutic potential.
Signaling Pathway: The Alternative Complement Pathway and Point of Inhibition
Caption: Alternative Complement Pathway and the inhibitory action of this compound.
Application Notes
This compound can be utilized in a variety of in vitro, ex vivo, and in vivo experimental systems to probe the function of the alternative complement pathway in disease pathogenesis.
Key Applications:
-
Biochemical Assays: Determine the potency and selectivity of Factor B inhibition.
-
Cell-Based Assays: Evaluate the functional consequence of Factor B inhibition on complement-mediated cell lysis (e.g., hemolysis in PNH models).
-
Ex Vivo Patient Sample Analysis: Assess the ability of the inhibitor to block pathological complement activation in serum from patients with diseases like C3G.
-
In Vivo Disease Models: Investigate the therapeutic potential of blocking the alternative pathway in animal models of complement-mediated diseases.
Data Presentation
Quantitative data is essential for characterizing the efficacy of a Factor B inhibitor. The tables below summarize the known properties of this compound and provide representative data from other well-characterized small-molecule Factor B inhibitors like Iptacopan (LNP023) and Danicopan.
Table 1: Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Complement Factor B | [5][6] |
| IC₅₀ | 1.5 µM | [1][5][10] |
| Molecular Formula | C₂₅H₃₂N₂O₄ | [11] |
| Molecular Weight | 424.53 g/mol |[11] |
Table 2: Representative In Vitro Activity of a Small-Molecule Factor B Inhibitor (Iptacopan)
| Assay | Description | IC₅₀ | Reference |
|---|---|---|---|
| Factor B Inhibition | Biochemical assay measuring direct inhibition of Factor B. | 10 nM | [10] |
| AP-Induced MAC Formation | Measures inhibition of Membrane Attack Complex (MAC) formation in 50% human serum. | 130 nM | [12] |
| AP Hemolysis | Measures inhibition of alternative pathway-mediated lysis of rabbit erythrocytes. | ~100-200 nM |[13] |
Table 3: Representative Clinical Efficacy Data for Oral Factor B/D Inhibitors in PNH
| Parameter | Treatment | Result | Disease Context | Reference |
|---|---|---|---|---|
| Hemoglobin Increase | Iptacopan (monotherapy) | ≥2 g/dL increase from baseline sustained | PNH (treatment-naïve) | [14] |
| Hemoglobin Increase | Danicopan (add-on to C5i) | Mean 2.4 g/dL increase at week 24 | PNH (inadequate response to C5i) | [13][15] |
| Transfusion Avoidance | Danicopan (add-on to C5i) | 1 of 12 patients required transfusion vs. 10 of 12 pre-treatment | PNH (inadequate response to C5i) | [15] |
| Fatigue Score | Danicopan (add-on to C5i) | Mean 11-point improvement (FACIT-Fatigue) | PNH (inadequate response to C5i) | [15] |
| Lactate Dehydrogenase (LDH) | Danicopan (add-on to C5i) | Levels maintained, indicating control of intravascular hemolysis | PNH (inadequate response to C5i) |[11] |
Experimental Protocols
The following are detailed protocols for key assays to characterize the function of this compound.
Protocol 1: Alternative Pathway Hemolytic (AH50) Assay
This assay measures the functional activity of the alternative pathway by quantifying the lysis of rabbit erythrocytes, which activate the AP.
Experimental Workflow: AH50 Assay
Caption: Workflow for the Alternative Pathway Hemolytic (AH50) Assay.
Materials:
-
Normal Human Serum (NHS)
-
Rabbit erythrocytes (rRBCs)
-
GVB-Mg-EGTA Buffer (Gelatin Veronal Buffer with 10 mM EGTA and 2 mM MgCl₂)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
96-well U-bottom plates
-
Spectrophotometer (plate reader)
Methodology:
-
Prepare Rabbit Erythrocytes:
-
Wash rRBCs three times with ice-cold PBS, centrifuging at 500 x g for 5 minutes and discarding the supernatant after each wash.
-
Resuspend the washed rRBC pellet in GVB-Mg-EGTA buffer to a final concentration of 2 x 10⁸ cells/mL. Keep on ice.
-
-
Prepare Serum and Inhibitor:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in GVB-Mg-EGTA buffer.
-
Prepare a working dilution of Normal Human Serum (e.g., 1:2) in GVB-Mg-EGTA buffer.
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 50 µL of the diluted NHS to each well containing the inhibitor.
-
Controls:
-
100% Lysis Control: Add 100 µL of distilled water to rRBCs.
-
0% Lysis (Blank) Control: Add 100 µL of GVB-Mg-EGTA buffer to rRBCs.
-
Positive Control (No Inhibitor): Add NHS with vehicle (DMSO) to rRBCs.
-
-
-
Assay Procedure:
-
Add 50 µL of the prepared rRBC suspension to each well of the plate containing the serum/inhibitor mixtures.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stop the reaction by placing the plate on ice and adding 100 µL of cold GVB-Mg-EGTA buffer to each well.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.
-
-
Data Acquisition and Analysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the optical density (OD) at 415 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(OD_sample - OD_blank) / (OD_100%_lysis - OD_blank)] * 100
-
Plot the % Hemolysis against the log concentration of this compound and use a non-linear regression model to determine the IC₅₀ value.
-
Protocol 2: Ex Vivo C3 Cleavage Assay by Immunofixation Electrophoresis
This assay assesses the ability of an inhibitor to prevent C3 cleavage driven by dysregulated AP activity in patient serum.[5]
Experimental Workflow: C3 Cleavage Assay
Caption: Workflow for C3 Cleavage Assay using Immunofixation Electrophoresis.
Materials:
-
Serum from a C3 Glomerulopathy (C3G) patient with known AP dysregulation
-
Normal Human Serum (NHS) as a source of C3
-
This compound
-
Mg-EGTA Buffer (to permit only AP activation)
-
EDTA Buffer (to inhibit all complement activation)
-
Agarose gel electrophoresis system
-
Immunofixation electrophoresis (IFE) templates
-
Anti-human C3c antiserum
-
Protein stain (e.g., Coomassie Blue or Acid Violet)
-
Densitometer and analysis software
Methodology:
-
Sample Preparation:
-
Mix patient serum 1:1 with NHS. This provides a consistent source of C3, as patient C3 levels may be depleted.
-
Aliquot the serum mixture for different conditions.
-
-
Incubation:
-
Test Condition: Add this compound (at desired concentrations, e.g., 1 µM and 3 µM) to the serum mixture.
-
Maximal Cleavage Control: Add Mg-EGTA buffer to the serum mixture.
-
Background (No Cleavage) Control: Add EDTA buffer to the serum mixture.
-
Incubate all tubes at 37°C for 30 minutes to allow for C3 cleavage.
-
-
Immunofixation Electrophoresis:
-
Load the incubated samples onto an agarose gel.
-
Perform electrophoresis according to the manufacturer's instructions to separate proteins based on charge.
-
After electrophoresis, apply anti-human C3c antiserum to the specific lanes. The antiserum will diffuse into the gel and form precipitin bands with C3 and its cleavage products.
-
-
Processing and Staining:
-
Wash the gel in saline to remove unprecipitated proteins.
-
Press and dry the gel.
-
Stain the gel with a suitable protein stain and then de-stain to visualize the precipitin bands.
-
-
Data Analysis:
-
Scan the dried gel using a densitometer.
-
Quantify the intensity of the bands corresponding to intact C3 and the C3c cleavage product.
-
Calculate the percentage of C3 cleavage for each condition.
-
Determine the inhibitory effect of this compound by comparing the C3 cleavage in the presence of the inhibitor to the maximal and background cleavage controls.
-
Protocol 3: In Vivo Mouse Model of C3 Glomerulopathy
This protocol describes a representative model using Factor H deficient (Cfh⁻/⁻) mice, which develop a severe C3G phenotype, to evaluate the therapeutic efficacy of a Factor B inhibitor.[1]
Materials:
-
Factor H knockout (Cfh⁻/⁻) mice
-
Wild-type C57BL/6J mice (as controls)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
ELISA kits for mouse C3 and Bb fragment
-
Equipment for blood and urine collection
-
Histology and immunofluorescence reagents (e.g., anti-mouse C3 antibody)
Methodology:
-
Animal Dosing and Sample Collection:
-
House Cfh⁻/⁻ mice and wild-type controls under standard conditions.
-
Treat a cohort of Cfh⁻/⁻ mice with this compound via oral gavage daily for a predetermined period (e.g., 4 weeks). The dose should be determined from prior pharmacokinetic studies (e.g., 30 mg/kg).
-
Treat another cohort of Cfh⁻/⁻ mice with vehicle only as a disease control.
-
Collect blood samples via tail vein or retro-orbital bleed at baseline and at specified time points throughout the study to measure plasma biomarkers.
-
Collect urine samples to measure proteinuria (urine protein-to-creatinine ratio).
-
-
Biomarker Analysis:
-
Use ELISA kits to measure plasma levels of C3 and the Factor B cleavage product, Bb. Uncontrolled AP activation in Cfh⁻/⁻ mice leads to C3 consumption (low C3) and high Bb levels. Effective treatment should normalize C3 and reduce Bb.
-
-
Terminal Procedures and Tissue Analysis:
-
At the end of the study, euthanize the animals and perfuse with PBS.
-
Harvest kidneys and fix one in formalin for paraffin embedding and snap-freeze the other in OCT for cryosectioning.
-
-
Histological and Immunofluorescence Analysis:
-
Perform standard histology (e.g., PAS staining) on paraffin sections to assess glomerular damage, such as mesangial proliferation and matrix expansion.
-
Perform immunofluorescence staining on cryosections using a fluorescently-labeled anti-mouse C3 antibody to visualize and quantify glomerular C3 deposition.
-
-
Data Analysis:
-
Compare plasma C3 and Bb levels, proteinuria, and glomerular C3 deposition scores between the untreated Cfh⁻/⁻ mice, this compound-treated mice, and wild-type controls using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in glomerular C3 deposits, normalization of plasma C3, and decreased proteinuria in the treated group compared to the vehicle group would indicate therapeutic efficacy.
-
References
- 1. Liver factor B silencing to cure C3 glomerulopathy: Evidence from a mouse model of complement dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for Danicopan? [synapse.patsnap.com]
- 4. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 7. pnas.org [pnas.org]
- 8. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
- 11. pnhnews.com [pnhnews.com]
- 12. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. metsearch.cardiffmet.ac.uk [metsearch.cardiffmet.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Factor B-IN-2 in High-Throughput Screening Assays
A comprehensive search of publicly available scientific literature and databases did not yield any specific information for a compound or molecule designated "Factor B-IN-2." This suggests that "this compound" may be a proprietary, internal designation for a compound not yet disclosed in the public domain, a hypothetical molecule, or a possible misnomer.
Consequently, it is not possible to provide detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams, as the foundational information about this specific factor is unavailable.
To fulfill the user's request, access to internal or proprietary documentation detailing the biochemical nature, mechanism of action, and experimental data related to "this compound" would be required.
Below is a generalized framework and example of how such Application Notes and Protocols would be structured if information on "this compound" were available. This template is based on standard practices in drug discovery and high-throughput screening.
[Template] Application Notes: this compound in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor of [Target Protein/Pathway]. This document provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the [Target Name] signaling pathway. The following notes include information on the mechanism of action, recommended assay conditions, and data analysis procedures.
Mechanism of Action
This compound acts as a [competitive/non-competitive/allosteric] inhibitor of [Target Protein]. It binds to the [specific domain or site] of the protein, leading to the inhibition of its [enzymatic activity/protein-protein interaction/downstream signaling]. The primary signaling pathway modulated by this compound is the [Name of Signaling Pathway], which is implicated in [disease or biological process].
Caption: Hypothetical signaling pathway for this compound.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay Conditions |
| IC50 | [e.g., 15 nM] | [e.g., Enzyme activity assay, 10 µM ATP] |
| Kd | [e.g., 5 nM] | [e.g., Surface Plasmon Resonance] |
| Cellular EC50 | [e.g., 100 nM] | [e.g., Cell-based reporter assay, HEK293 cells] |
| Solubility | [e.g., >100 µM] | [e.g., PBS, pH 7.4] |
| Selectivity | [e.g., >100-fold vs. related kinases] | [e.g., Kinase panel screen] |
High-Throughput Screening Protocol
This protocol describes a 384-well plate-based assay to screen for inhibitors of [Target Protein].
Caption: Generalized HTS workflow for inhibitor screening.
-
This compound (Positive Control)
-
[Target Protein], recombinant
-
[Substrate for Target Protein]
-
Assay Buffer: [e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35]
-
ATP
-
Detection Reagent: [e.g., Kinase-Glo®, Promega]
-
384-well white, flat-bottom plates
-
Acoustic liquid handler or multichannel pipettes
-
Plate reader capable of luminescence detection
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, this compound (positive control), and DMSO (negative control) into a 384-well assay plate.
-
Reagent Preparation: Prepare a 2X enzyme/substrate mix in assay buffer containing [X nM] of [Target Protein] and [Y µM] of [Substrate].
-
Reagent Addition: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.
-
ATP Addition: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the 2X ATP solution to initiate the reaction. The final concentration of ATP should be at the Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection reagent to each well.
-
Signal Measurement: Incubate for an additional 10 minutes at room temperature and then read the luminescence on a plate reader.
Data Analysis
-
Normalization: Normalize the raw data using the positive (this compound) and negative (DMSO) controls.
-
% Inhibition = 100 * (1 - (Sample - Positive Control) / (Negative Control - Positive Control))
-
-
Hit Identification: Identify primary hits as compounds that exhibit an inhibition greater than a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Z'-factor (>0.9) | Assay is robust. | N/A |
| Low Z'-factor (<0.5) | High variability in controls. | Check reagent dispensing, mixing, and plate reader settings. |
| High False Positive Rate | Compound interference with detection reagent. | Perform counter-screens to identify compounds that inhibit the detection reagent directly. |
Disclaimer: The information provided above is a generalized template. Specific experimental details would need to be adapted based on the actual properties of this compound and the target of interest.
Application Note and Protocols for Flow Cytometry Analysis of Cellular Response to Factor B-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor B is a critical component of the alternative complement pathway, a key cascade in the innate immune system. As a serine protease, Factor B is essential for the formation of the C3 and C5 convertases, which drive amplification of the complement response.[1] Dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. Factor B-IN-2 is a novel, potent, and selective small molecule inhibitor of Factor B. By blocking the proteolytic activity of Factor B, this compound is hypothesized to attenuate the inflammatory response and induce specific cellular effects, such as apoptosis and cell cycle arrest, in sensitive cell populations.
This document provides detailed protocols for the analysis of cellular responses to this compound treatment using flow cytometry. The included methodologies focus on the assessment of apoptosis via Annexin V and Propidium Iodide (PI) staining, and cell cycle progression using PI staining. These protocols are designed to provide a robust framework for researchers to evaluate the in vitro efficacy and mechanism of action of this compound.
Signaling Pathway of Factor B and Inhibition by this compound
The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O).[2][3] Factor B binds to C3(H2O) and is subsequently cleaved by Factor D into Ba and Bb fragments.[4][5] The larger fragment, Bb, remains associated with C3(H2O) to form the initial fluid-phase C3 convertase (C3(H2O)Bb).[3] This convertase cleaves more C3 into C3a and C3b. C3b can then covalently attach to cell surfaces. Factor B binds to the surface-bound C3b, is cleaved by Factor D, and forms the potent surface-bound C3 convertase (C3bBb).[4][5] This complex initiates a powerful amplification loop, leading to further C3 cleavage and ultimately the formation of the C5 convertase (C3bBbC3b), which drives the terminal complement cascade and the formation of the membrane attack complex (MAC). This compound is designed to inhibit the serine protease activity of Factor B, thereby preventing the formation of both the fluid-phase and surface-bound C3 convertases and halting the amplification of the complement cascade.
Caption: Inhibition of the Alternative Complement Pathway by this compound.
Data Presentation
Table 1: Apoptosis Analysis of Jurkat Cells Treated with this compound for 24 hours
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound | 1 | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.8 |
| This compound | 5 | 65.8 ± 4.2 | 22.7 ± 3.1 | 11.5 ± 2.5 |
| This compound | 10 | 42.1 ± 5.6 | 45.3 ± 4.9 | 12.6 ± 2.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Cell Cycle Analysis of Jurkat Cells Treated with this compound for 48 hours
| Treatment Group | Concentration (µM) | Sub-G1 Phase (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | |---|---|---|---|---| | Vehicle Control | 0 | 2.1 ± 0.5 | 55.4 ± 3.8 | 30.1 ± 2.5 | 12.4 ± 1.9 | | this compound | 1 | 5.8 ± 1.2 | 60.2 ± 4.1 | 25.5 ± 3.0 | 8.5 ± 1.5 | | this compound | 5 | 15.3 ± 2.8 | 68.7 ± 5.2 | 10.1 ± 2.1 | 5.9 ± 1.3 | | this compound | 10 | 28.9 ± 4.5 | 62.3 ± 6.1 | 5.2 ± 1.8 | 3.6 ± 1.1 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells, and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often considered part of the late apoptotic population)
-
-
Caption: Experimental Workflow for Apoptosis Analysis.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI stoichiometrically binds to DNA, and thus the fluorescence intensity is directly proportional to the DNA content. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.
Materials:
-
Jurkat cells (or other suitable cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS, centrifuge, and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold 70% ethanol by dropwise addition while gently vortexing to prevent clumping.
-
Fix the cells for at least 2 hours (or overnight) at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with 1 mL of PBS.
-
Centrifuge and aspirate the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Gate on single cells using forward scatter area versus height (FSC-A vs. FSC-H) to exclude doublets.
-
Acquire at least 20,000 events per sample.
-
Analyze the DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in Sub-G1, G0/G1, S, and G2/M phases.
-
Caption: Logical Flow of this compound's Effect on the Cell Cycle.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for researchers to investigate the cellular effects of the Factor B inhibitor, this compound, using flow cytometry. The detailed methodologies for apoptosis and cell cycle analysis, coupled with the provided data presentation format and visual diagrams, offer a robust framework for characterizing the mechanism of action of this and other novel therapeutic compounds. Consistent and careful execution of these protocols will yield reliable and reproducible data crucial for advancing drug development efforts.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How is the alternative complement pathway activated? | AAT Bioquest [aatbio.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Troubleshooting Factor B-IN-2 insolubility issues
This technical support guide provides troubleshooting strategies and frequently asked questions regarding solubility issues encountered with Factor B-IN-2, a potent complement factor B inhibitor used in inflammation and immunology research.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For best results, it is crucial to use anhydrous, high-purity DMSO.
Q2: My this compound precipitated out of the aqueous buffer after I diluted it from the DMSO stock. What caused this and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer, the compound may crash out as the overall solvent polarity increases. To resolve this, consider the following:
-
Lower the final concentration: The compound may be soluble at a lower concentration in your aqueous buffer.
-
Use a co-solvent: Incorporating a small percentage of an organic co-solvent or a surfactant like Tween® or Triton™ X-100 in your final buffer can help maintain solubility.
-
Prepare fresh dilutions: Prepare diluted solutions immediately before use and avoid long-term storage in aqueous buffers.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be an effective method to aid dissolution. However, prolonged or excessive heating is not recommended as it may degrade the compound. We advise warming the solution in a water bath at 37°C for a short period (5-10 minutes) while agitating. Always allow the solution to return to room temperature before use.
Q4: Is sonication a suitable method for dissolving this compound?
A4: Yes, sonication can be used to break up particles and accelerate the dissolution process. Use a bath sonicator to avoid localized heating that can occur with probe sonicators. Sonicate in short bursts and monitor the solution for clarity.
Data Presentation
The solubility of this compound has been determined in a standard organic solvent. Researchers should use this as a starting point for preparing stock solutions.
| Solvent | Reported Solubility | Molecular Weight | Molecular Formula |
| DMSO | 10 mM | 424.53 g/mol | C25H32N2O4 |
| [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before starting, ensure your DMSO is anhydrous and of high purity. Warm the vial of this compound to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 424.53), add 235.5 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial.
-
Agitation: Vortex the solution for 1-2 minutes. If particles are still visible, place the tube in a bath sonicator for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound insolubility.
Signaling Pathway
Factor B is a critical component of the alternative complement pathway. This compound inhibits its activity, thereby blocking the amplification loop of the complement system.
Caption: The Alternative Complement Pathway and the action of this compound.
References
Technical Support Center: Optimizing Factor B Inhibitor (Iptacopan/LNP023) Concentration for In Vitro Assays
Disclaimer: No specific small molecule inhibitor named "Factor B-IN-2" was found in publicly available scientific literature. This guide has been created using data for the well-characterized, potent, and selective Factor B inhibitor, Iptacopan (also known as LNP023) , as a representative compound. The principles and protocols outlined here are intended to serve as a general guide for researchers working with small molecule inhibitors of Factor B.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Iptacopan (LNP023)?
Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B.[1] Factor B is a crucial component of the alternative pathway (AP) of the complement system.[2] Iptacopan binds directly and reversibly to human Factor B, preventing its association with C3b to form the AP C3 convertase (C3bBb).[2][3] This blockade of the C3 convertase inhibits the amplification loop of the complement cascade, thereby controlling both C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis.[4][5]
Q2: What is the recommended starting concentration range for Iptacopan in in vitro assays?
The effective concentration of Iptacopan can vary significantly depending on the specific assay system. Based on available data, a good starting point for dose-response experiments is to test a wide range of concentrations spanning from low nanomolar to low micromolar.
-
Biochemical Assays: Iptacopan has a reported IC50 value of 10 nM for Factor B inhibition in biochemical assays.[1]
-
Cell-Based Assays: In cell-based assays, such as those measuring alternative pathway-induced hemolysis, the IC50 is higher due to the presence of serum proteins. For example, in 50% human serum, the IC50 for inhibition of membrane attack complex (MAC) formation is approximately 130 nM.[1] In assays using erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH), the IC50 to prevent lysis is around 0.4 µM.
Therefore, a suggested starting range for a dose-response curve would be from 1 nM to 10 µM.
Q3: What is the solubility of Iptacopan? How should I prepare a stock solution?
Iptacopan is reported to be soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO, for example, at 10 mM. This stock solution can then be serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
Q4: How stable is Iptacopan in solution?
While specific data on the long-term stability of Iptacopan in various buffers and cell culture media is limited in the public domain, it is a stable small molecule. For optimal results, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment. If storage of diluted solutions is necessary, it is advisable to store them at -20°C or -80°C and perform a stability test to ensure the compound's integrity over time. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | Inhibitor concentration too low: The effective concentration in your specific assay may be higher than anticipated. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). |
| Inhibitor degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions from a new stock solution. Ensure proper storage of the stock solution at -20°C or -80°C in an airtight container. | |
| Assay conditions not optimal for AP activation: The alternative pathway may not be sufficiently activated in your assay system. | Ensure your assay buffer contains Mg²⁺, which is essential for the formation of the C3 convertase. Use a known activator of the alternative pathway, such as zymosan or lipopolysaccharide (LPS), if applicable. | |
| High background or non-specific effects | High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells or interfering with the assay readout. | Ensure the final DMSO concentration in all wells (including controls) is consistent and below the tolerance level of your cell line (typically ≤ 0.5%). |
| Off-target effects of the inhibitor: At high concentrations, the inhibitor may have off-target effects. | Iptacopan has been shown to be highly selective for Factor B over other proteases.[1] However, if off-target effects are suspected, test the inhibitor in a counterscreen using a different cell line or a pathway that does not involve Factor B. | |
| Inconsistent results between experiments | Variability in reagents: Different lots of serum, cells, or other reagents can lead to variability. | Use the same lot of critical reagents (e.g., serum) for a set of comparative experiments. Standardize cell passage number and density. |
| Inhibitor precipitation: The inhibitor may be precipitating out of solution at higher concentrations in aqueous buffers. | Visually inspect your diluted solutions for any signs of precipitation. If precipitation is suspected, try preparing dilutions in a buffer containing a low percentage of a non-ionic detergent (e.g., Tween-20) or a carrier protein like BSA, if compatible with your assay. |
Data Summary
The following table summarizes the reported inhibitory concentrations of Iptacopan (LNP023) in various in vitro assays.
| Assay Type | Target | Matrix | IC50 / KD | Reference |
| Biochemical | Factor B | - | 10 nM (IC50) | [1] |
| Binding Assay | Human Factor B | - | 7.9 nM (KD) | [1] |
| Cell-Based (MAC formation) | Alternative Pathway | 50% Human Serum | 130 nM (IC50) | [1] |
| Cell-Based (PNH erythrocyte lysis) | Alternative Pathway | - | 0.4 µM (IC50) |
Experimental Protocols
Protocol 1: Alternative Pathway Hemolytic Assay for Factor B Inhibition
This protocol is a general guideline for assessing the inhibitory activity of a Factor B inhibitor on the alternative pathway of complement, using rabbit red blood cells (rRBCs).
Materials:
-
Factor B inhibitor (e.g., Iptacopan) stock solution (10 mM in DMSO)
-
Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)
-
Normal Human Serum (NHS) as a source of complement
-
Rabbit Red Blood Cells (rRBCs)
-
Phosphate Buffered Saline (PBS)
-
Spectrophotometer (plate reader)
Method:
-
Preparation of rRBCs: Wash rRBCs three times with GVB/Mg-EGTA by centrifugation and resuspend to a final concentration of 2 x 10⁸ cells/mL.
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of the Factor B inhibitor in GVB/Mg-EGTA. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM) to generate a comprehensive dose-response curve. Remember to include a vehicle control (DMSO only).
-
Assay Setup: In a 96-well V-bottom plate, add:
-
25 µL of diluted inhibitor or vehicle control.
-
25 µL of NHS (diluted in GVB/Mg-EGTA to a concentration that gives submaximal lysis, to be determined in a preliminary experiment, e.g., 1:4 dilution).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to Factor B.
-
-
Initiation of Hemolysis: Add 50 µL of the prepared rRBC suspension to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of cold PBS to each well and centrifuging the plate to pellet the intact cells.
-
Measurement of Hemolysis: Transfer 100 µL of the supernatant to a flat-bottom 96-well plate and measure the absorbance at 415 nm, which corresponds to the release of hemoglobin.
-
Controls:
-
0% Lysis Control: rRBCs with buffer only.
-
100% Lysis Control: rRBCs with water.
-
-
Data Analysis: Calculate the percentage of hemolysis for each inhibitor concentration relative to the 0% and 100% lysis controls. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Factor B Signaling Pathway and the inhibitory action of Iptacopan.
Caption: A logical workflow for optimizing the in vitro concentration of a Factor B inhibitor.
References
- 1. Iptacopan (hydrochloride) - Immunomart [immunomart.org]
- 2. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 3. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Common pitfalls in Factor B-IN-2 experiments
Welcome to the technical support center for Factor B-IN-2. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this novel, orally administered, small-molecule inhibitor of complement Factor B.[1] this compound is a potent and selective inhibitor of the alternative complement pathway (AP), designed for high-affinity, reversible binding to Factor B.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a direct, high-affinity inhibitor of complement Factor B, a key serine protease in the alternative complement pathway.[1][2] By binding to Factor B, it prevents the formation of the AP C3 convertase (C3bBb). This action blocks the amplification loop of the complement cascade, which is critical for the robust activation of the complement system.[2][3] This inhibition occurs upstream of C5, preventing both intravascular and extravascular hemolysis in relevant models.[4][5]
Caption: Mechanism of action of this compound in the alternative pathway.
Q2: How should this compound be stored and handled?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C after reconstitution. Prepare stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent and concentration for creating a stock solution?
A3: We recommend reconstituting this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). For cell-based assays, further dilute the stock solution in your cell culture medium to the desired working concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Does this compound inhibit the classical or lectin complement pathways?
A4: No, this compound is highly selective for Factor B, which is a unique component of the alternative pathway.[2] Therefore, it does not directly inhibit the initiation of the classical or lectin pathways.[2][3][6] This selectivity allows for targeted modulation of the AP while leaving other primary recognition pathways of the complement system intact.
Performance Characteristics
The following table summarizes typical performance data for a representative Factor B inhibitor in various standard assays. Use these values as a general guide for your experiments with this compound.
| Assay Type | Description | Key Parameter | Representative Value (Iptacopan/LNP023) | Reference |
| Hemolytic Assay | Measures the ability of the inhibitor to prevent lysis of rabbit or sheep erythrocytes via the alternative pathway. | IC50 | ~0.15 µM (in C3G patient serum) | [7] |
| AP Activity Assay | Ex vivo ELISA-based assay (Wieslab®) measuring total alternative pathway activity in serum. | Inhibition % | >80% inhibition at 200 mg BID dosing | [6] |
| Biomarker Assay | Measures the level of Bb fragment (a product of Factor B cleavage) in plasma. | Reduction % | Significant decrease from baseline at all dose levels | [6] |
Troubleshooting Guides
Guide 1: Hemolytic Assays
Hemolytic assays are fundamental for assessing the functional activity of AP inhibitors. Common issues include inconsistent results, high background lysis, or lower-than-expected inhibition.
Q: My negative control (no inhibitor) shows very high hemolysis, approaching the level of the positive control (100% lysis). What could be the cause?
A: This suggests excessive or uncontrolled complement activation.
-
Serum Handling: Ensure serum was properly handled and stored. Avoid repeated freeze-thaw cycles which can cause protein aggregation and spontaneous complement activation.
-
Buffer Composition: The assay for the alternative pathway requires a buffer that chelates Ca2+ (to block the classical pathway) but contains Mg2+ (required for AP activation).[8] An incorrect buffer, such as one containing both Ca2+ and Mg2+, will allow both pathways to activate, leading to overwhelming lysis.[8]
-
Erythrocyte Sensitization: For some assays, erythrocytes may be sensitized. Over-sensitization can lead to excessive complement activation. Try reducing the concentration of the sensitizing antibody.[9]
Q: I am not seeing a dose-dependent inhibition of hemolysis with this compound. What should I check?
A: This could be an issue with the inhibitor itself or the assay setup.
-
Inhibitor Solubility: Ensure this compound is fully dissolved in your working buffer. Poor solubility can lead to an inaccurate effective concentration.
-
Assay Window: The baseline lysis in your assay (no inhibitor) should be significant but not maximal (ideally 50-80%) to allow for a clear window of inhibition.[9] If baseline lysis is too high, the inhibitory effect may be masked. You can adjust this by titrating the serum concentration.[9]
-
Reagent Integrity: Verify the activity of all reagents, including the complement source (serum) and the erythrocytes.
Caption: Troubleshooting logic for common hemolytic assay issues.
Guide 2: Cell-Based Complement Activation Assays (ELISA/Flow Cytometry)
These assays measure the deposition of complement fragments (e.g., C3b) on cell surfaces.
Q: I am observing high background signal in my 'no serum' or 'heat-inactivated serum' control wells. How can I reduce this?
A: High background can obscure the specific signal.
-
Blocking: Ensure you are using an effective blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding of your detection antibodies.
-
Washing Steps: Increase the number and rigor of your washing steps to remove unbound antibodies and proteins.
-
Antibody Titration: Your primary or secondary detection antibodies may be too concentrated. Perform a titration to find the optimal concentration that maximizes signal-to-noise.
-
Autofluorescence (for Flow Cytometry): Cells themselves can have autofluorescence, especially in the green channel.[10] If possible, use red-shifted fluorophores for detection.[10] Also, ensure you are gating properly on single, live cells.[11]
Q: The inhibitory effect of this compound is lower than expected in my cell-based assay compared to the hemolytic assay.
A: Discrepancies between assay types can arise from several factors.
-
Cell Density: The number of cells per well can significantly impact results. An optimal cell density should be determined in preliminary experiments to ensure a good dynamic range.[10]
-
Off-Target Effects: Small molecule inhibitors can sometimes have off-target effects that influence cell health or behavior, indirectly affecting the assay outcome.[12] Consider running a cell viability/cytotoxicity assay (e.g., MTT or LDH) in parallel with your chosen cell line to rule out confounding toxicity at the tested concentrations of this compound.
-
Assay Kinetics: Cell-based assays may have different kinetics than solution-based hemolytic assays. Consider performing a time-course experiment to determine the optimal incubation time for complement activation and inhibition.
Experimental Protocols
Protocol 1: Alternative Pathway (AP) Hemolytic Assay
This protocol provides a generalized workflow for assessing the inhibitory activity of this compound on the AP-mediated lysis of rabbit erythrocytes (a potent activator of the human alternative pathway).
Caption: General experimental workflow for a hemolytic assay.
Methodology:
-
Prepare Reagents:
-
GVB-Mg-EGTA Buffer: Gelatin Veronal Buffer containing MgCl₂ and EGTA to selectively allow AP activation.[8]
-
Rabbit Red Blood Cells (rRBCs): Wash commercially available rRBCs three times in buffer and resuspend to a final concentration of ~2x10⁸ cells/mL.
-
Normal Human Serum (NHS): Use pooled NHS as the source of complement. Store on ice.
-
Controls: Prepare a 100% lysis control (rRBCs in water) and a 0% lysis control (rRBCs in buffer only).
-
-
Assay Procedure:
-
Add 50 µL of GVB-Mg-EGTA buffer to all wells of a 96-well plate.
-
Add 25 µL of serially diluted this compound or vehicle control to the appropriate wells.
-
Add 25 µL of diluted NHS to all wells except the 0% lysis control.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the rRBC suspension to all wells.
-
Incubate the plate at 37°C for 30-60 minutes with gentle shaking.
-
-
Data Acquisition:
-
Stop the reaction by adding 100 µL of cold buffer containing EDTA and centrifuging the plate to pellet intact cells.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 415 nm.[7]
-
-
Analysis:
-
Calculate the percentage of hemolysis for each sample using the formula: % Hemolysis = 100 * (OD_sample - OD_0%_control) / (OD_100%_control - OD_0%_control)
-
Plot % Hemolysis against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]
- 3. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. Analysis of Drug Design Ideas for Complement Factor B Inhibitors – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]
- 6. Pardon Our Interruption [medcommshydhosting.com]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls in complement analysis: A systematic literature review of assessing complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Lysis Protocol for Specific Assay - Creative Biolabs [creative-biolabs.com]
- 10. selectscience.net [selectscience.net]
- 11. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of Factor B-IN-2
Welcome to the technical support center for Factor B-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and mitigating potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor designed to target the ATP-binding site of Complement Factor B, a key serine protease in the alternative pathway of the complement system.[1] By inhibiting Factor B, the compound blocks the formation of the C3 and C5 convertases, thereby downregulating the amplification loop of the complement cascade.[1]
Q2: What are the potential sources of off-target effects with this compound?
Off-target effects for kinase and protease inhibitors like this compound can arise from several factors:
-
Structural Similarity: The ATP-binding site is conserved across many kinases, leading to potential binding to unintended kinases.[2][3]
-
Compound Promiscuity: The chemical properties of the inhibitor may allow it to interact with other proteins that have similar structural motifs.
-
High Concentrations: Using concentrations of this compound that are significantly higher than its on-target IC50 can lead to the inhibition of lower-affinity off-targets.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect?
Several strategies can help distinguish on-target from off-target effects:
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another inhibitor that targets Factor B but has a different chemical scaffold. A consistent phenotype across different inhibitors strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of Factor B into your system. If the phenotype is reversed, it is likely an on-target effect.[4]
-
Dose-Response Analysis: A clear dose-response relationship that correlates with the IC50 of this compound for Factor B suggests an on-target effect.
-
Knockdown/Knockout Models: Compare the phenotype induced by this compound with that of a genetic knockdown or knockout of Factor B.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity at effective concentrations. | Off-target inhibition of essential kinases or proteases. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Lower the concentration of this compound to the lowest effective dose. 3. Use a structurally distinct Factor B inhibitor as a control. |
| Observed phenotype does not match known Factor B biology. | The phenotype may be driven by an off-target effect. | 1. Consult the off-target profile of this compound (see Kinase Selectivity Profile below). 2. Validate the phenotype using a non-pharmacological approach, such as siRNA/shRNA knockdown of Factor B. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of off-target proteins or compensatory signaling pathways. | 1. Profile the expression of high-probability off-targets in your cell lines of interest. 2. Consider the genetic background of the cell lines and how it might influence susceptibility to off-target effects. |
| Difficulty reproducing results from the literature. | Experimental conditions may differ, including cell density, serum concentration, or passage number, which can influence inhibitor activity and off-target effects. | 1. Carefully replicate the experimental conditions reported in the literature. 2. Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
Understanding Kinase Selectivity Data
The selectivity of a kinase inhibitor is a critical factor in interpreting experimental results. Several metrics are used to quantify selectivity.
| Selectivity Metric | Description | Interpretation for this compound |
| Selectivity Score (S-score) | The number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[5] | A lower S-score indicates higher selectivity. For example, S(50%) = 0.05 means the inhibitor hits 5% of the tested kinases. |
| Gini Coefficient | A measure of the inequality of inhibitor binding across the kinome. A value of 1 indicates absolute specificity to a single target, while a value of 0 indicates uniform inhibition of all targets.[5] | A Gini coefficient closer to 1 suggests higher selectivity. |
| IC50 / Ki Values | The concentration of the inhibitor required to inhibit 50% of the target's activity (IC50) or the inhibition constant (Ki). | A lower IC50 or Ki for Factor B compared to other kinases indicates higher potency and selectivity for the intended target. |
Hypothetical Kinase Selectivity Profile for this compound (at 1 µM)
| Target | Family | % Inhibition | Notes |
| Factor B | Serine Protease | 98% | On-target |
| PIM1 | Kinase | 85% | Potential off-target |
| DYRK1A | Kinase | 75% | Potential off-target |
| CSF1R | Kinase | 60% | Potential off-target[6] |
| FLT3 | Kinase | 55% | Potential off-target[7] |
| PDGFRα | Kinase | 40% | Lower probability off-target[6] |
| ABL1 | Kinase | 25% | Unlikely off-target at low concentrations[3] |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
This protocol outlines a general approach for assessing the selectivity of this compound across a panel of kinases.
-
Assay Principle: Utilize a radiometric or fluorescence-based assay to measure the enzymatic activity of a large panel of purified kinases in the presence of the inhibitor.
-
Materials:
-
This compound
-
Kinase panel (e.g., DiscoverX, Reaction Biology)
-
Appropriate kinase substrates (e.g., generic substrates like myelin basic protein or specific peptide substrates)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays)
-
Assay buffer
-
Control inhibitor (e.g., staurosporine for broad-spectrum inhibition)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing (e.g., 10 µM to 1 nM).
-
In a multi-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.
-
-
Data Analysis:
-
Plot percent inhibition versus inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 for each kinase.
-
Calculate selectivity metrics such as the S-score and Gini coefficient.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA can be used to verify that this compound binds to its intended target, Factor B, in a cellular context.
-
Assay Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining.
-
Materials:
-
Cells expressing Factor B
-
This compound
-
Lysis buffer
-
PBS
-
Antibodies for Western blotting (anti-Factor B and loading control)
-
-
Procedure:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and perform freeze-thaw cycles to lyse the cells.
-
Divide the cell lysate into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Centrifuge the heated lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Factor B in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble Factor B versus temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: The role of Factor B in the alternative complement pathway and the inhibitory action of this compound.
Caption: A logical workflow for identifying and validating potential off-target effects of this compound.
References
- 1. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Improving the stability of Factor B-IN-2 in solution
Important Notice: Information regarding a specific molecule designated "Factor B-IN-2" is not publicly available. The following troubleshooting guide and frequently asked questions are based on general principles for small molecule inhibitors and protein therapeutics. For specific guidance on this compound, please consult the manufacturer's documentation or your internal research and development team.
Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and use of research-grade inhibitors in solution.
Issue 1: Precipitate Formation in Solution
A common challenge when working with small molecule inhibitors is the formation of a precipitate after reconstitution or during storage. This can significantly impact the effective concentration and activity of the compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility in the Chosen Solvent | 1. Gently warm the solution to 37°C for 10-15 minutes. 2. If precipitation persists, sonicate the solution for 5-10 minutes. 3. As a last resort, consider switching to a different solvent (e.g., DMSO, ethanol) if compatible with your experimental system. | The precipitate dissolves, resulting in a clear solution. |
| Solvent Evaporation | 1. Ensure vials are tightly sealed. 2. For long-term storage, use parafilm to seal the cap. | Prevents changes in concentration and subsequent precipitation. |
| Freeze-Thaw Cycles | 1. Aliquot the stock solution into smaller, single-use volumes. 2. Store aliquots at the recommended temperature (-20°C or -80°C). | Minimizes the number of freeze-thaw cycles, preserving the integrity of the compound. |
| pH of the Solution | 1. Measure the pH of your buffer or media. 2. Adjust the pH to a range where the compound is known to be soluble. | The compound remains in solution within the optimal pH range. |
Experimental Protocol: Assessing Compound Solubility
A simple nephelometric or visual inspection method can be used to quickly assess solubility.
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution into your experimental buffer (e.g., PBS, cell culture media) to achieve a range of final concentrations.
-
Incubate the solutions at the experimental temperature for a set period (e.g., 2 hours).
-
Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Alternatively, measure the turbidity using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
The optimal solvent depends on the chemical properties of this compound. Typically, small molecule inhibitors are first dissolved in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted into aqueous buffers or cell culture media for experiments. Always refer to the manufacturer's datasheet for specific recommendations.
Q2: How should I store stock solutions of this compound to ensure stability?
For long-term stability, it is generally recommended to store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to prepare single-use aliquots. Protect solutions from light, especially if the compound is light-sensitive.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to the stability of the inhibitor.
-
Degradation: The compound may be unstable in your experimental buffer or under your specific conditions (e.g., temperature, pH).
-
Precipitation: As discussed in the troubleshooting guide, the compound may be precipitating out of solution, leading to a lower effective concentration.
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware, reducing the amount available to interact with the target. Using low-adhesion tubes and pipette tips can mitigate this.
To investigate inconsistency, it is advisable to prepare fresh dilutions for each experiment and to regularly check the integrity of your stock solution.
Q4: How can I determine the optimal working concentration for this compound in my cell-based assay?
A dose-response experiment is crucial for determining the optimal concentration.
This workflow involves treating your cells with a range of this compound concentrations and then measuring a relevant biological endpoint (e.g., cell viability, target inhibition). The resulting data can be used to calculate an IC50 value, which represents the concentration at which 50% of the maximal inhibitory effect is observed.
Q5: Is this compound light-sensitive?
Without specific data on this compound, it is a good general practice to assume that any novel or complex organic molecule may have some degree of light sensitivity. Therefore, it is recommended to store solutions in amber vials or tubes wrapped in foil to protect them from light.
Signaling Pathway Considerations
The stability of an inhibitor can be influenced by its interaction with its biological target. For instance, if this compound targets a specific kinase in a signaling pathway, understanding this interaction is key.
In this hypothetical pathway, this compound inhibits Kinase B. The binding affinity and residence time of this compound at the active site of Kinase B can contribute to its overall stability and efficacy in a cellular context. A more stable binding interaction can protect the inhibitor from degradation.
Factor B-IN-2 experimental variability and reproducibility
Welcome to the technical support center for Factor B-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring the reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of complement Factor B (FB).[1] Factor B is a serine protease that is essential for the activation of the alternative pathway (AP) of the complement system.[2][3] this compound binds to the von Willebrand factor A (VWA) domain of Factor B, preventing its cleavage by Factor D into Ba and Bb fragments. This inhibition blocks the formation of the AP C3 convertase (C3bBb), which is critical for the amplification loop of the complement cascade.[1][2] Consequently, this compound effectively suppresses downstream complement effector functions, including the generation of anaphylatoxins (C3a, C5a) and the membrane attack complex (MAC).
Q2: I am observing high variability in my IC50 values. What are the common causes?
A2: Variability in IC50 values for this compound can arise from several sources. The most common are related to reagent handling, assay conditions, and cell-based factors. Ensure that the inhibitor is fully solubilized and that stock solutions are stored correctly and not subjected to repeated freeze-thaw cycles. Minor fluctuations in incubation time, temperature, or reagent concentrations can significantly impact results. In cell-based assays, cell passage number, density, and metabolic state are critical variables to control.
Troubleshooting Guides
Issue 1: Inconsistent Results in Hemolytic Assays
Users may experience significant well-to-well or day-to-day variability in alternative pathway (AP) hemolytic assays.
Troubleshooting Workflow
Quantitative Data: Expected Assay Parameters
This table provides typical values for a well-optimized AP hemolytic assay using rabbit red blood cells (rRBCs). Deviations from these ranges may indicate a problem.
| Parameter | Target Value | Acceptable Range | Common Cause of Deviation |
| Z'-factor | > 0.7 | ≥ 0.5 | Poor separation between high and low controls; pipetting errors. |
| Signal to Background (S/B) | > 10 | ≥ 5 | Low serum activity; suboptimal buffer conditions. |
| %CV (Replicates) | < 10% | ≤ 15% | Inconsistent pipetting; edge effects on the plate. |
| Vehicle Control Hemolysis | 100% (Normalized) | 90-110% | Serum degradation; incorrect dilution. |
| IC50 (this compound) | 50 nM | 30 - 70 nM | Inaccurate inhibitor dilution; reagent variability. |
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Potency
Researchers often find that the potency of this compound is lower in cell-based assays compared to purified protein (biochemical) assays.
Possible Causes and Solutions
-
Cellular Uptake/Efflux: this compound may be actively transported out of the cell by efflux pumps.
-
Solution: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to test this hypothesis. Note that this is for mechanistic understanding and may not be suitable for all experimental endpoints.
-
-
Protein Binding: The inhibitor may bind to proteins in the cell culture medium (e.g., fetal bovine serum) or to extracellular matrix components, reducing its effective concentration.
-
Solution: Perform assays in serum-free or low-serum media if the cell line can tolerate it. Alternatively, quantify the unbound fraction of the inhibitor under your specific assay conditions.
-
-
Metabolic Instability: The compound may be metabolized by the cells into a less active form.
-
Solution: Analyze the concentration of the parent compound in the culture supernatant over time using LC-MS/MS to determine its metabolic stability.
-
Experimental Protocols
Protocol: Alternative Pathway (AP) Hemolytic Assay
This protocol measures the ability of this compound to inhibit AP-mediated lysis of rabbit red blood cells (rRBCs).
1. Materials and Reagents:
-
This compound
-
Normal Human Serum (NHS) as a source of complement
-
Gelatin Veronal Buffer with divalent cations (GVB++)
-
Magnesium chloride and EGTA buffer (Mg-EGTA) to chelate calcium and block the classical pathway
-
Rabbit Red Blood Cells (rRBCs)
-
96-well V-bottom microplate
-
Plate reader capable of measuring absorbance at 412 nm
2. Method:
-
Prepare a serial dilution of this compound in GVB++ buffer. A typical starting concentration is 1 µM with 1:3 serial dilutions. Include vehicle (e.g., 0.1% DMSO) and no-inhibitor controls.
-
In a 96-well plate, add 50 µL of diluted this compound or control to each well.
-
Prepare a 1:10 dilution of NHS in Mg-EGTA buffer.
-
Add 50 µL of the diluted NHS to each well containing the inhibitor and incubate for 15 minutes at room temperature to allow the inhibitor to bind to Factor B.
-
During the incubation, wash rRBCs three times with GVB++ and resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Add 50 µL of the rRBC suspension to each well.
-
Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release.
3. Data Analysis:
-
0% Lysis Control: Wells with rRBCs and buffer only.
-
100% Lysis Control: Wells with rRBCs and water (or a detergent).
-
Calculate the percentage of hemolysis for each well: % Hemolysis = 100 * (Abs_sample - Abs_0%_lysis) / (Abs_100%_lysis - Abs_0%_lysis)
-
Plot % Hemolysis against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
References
- 1. pnas.org [pnas.org]
- 2. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of Factor B of the Alternative Complement Pathway in Complement Activation and Opsonophagocytosis during Acute Pneumococcal Otitis Media in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Factor B-IN-2
Welcome to the technical support center for Factor B-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase, Kinase B (KB). By binding to the ATP-binding pocket of KB, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the KB signaling pathway. This pathway is known to be involved in cell proliferation and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be stored at -20°C for long-term use and is stable for up to 6 months. For working solutions, dilute the stock solution in your cell culture medium of choice immediately before use. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: While this compound has been designed for high selectivity towards Kinase B, some minor off-target activity has been observed at concentrations significantly higher than the IC50 for Kinase B. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and to minimize potential off-target effects.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant inhibition of cell proliferation is observed at the expected concentration.
Possible Cause 1: Suboptimal Cell Culture Conditions
-
Recommendation: Ensure that your cells are healthy, in the logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells may exhibit altered responses to inhibitors.
Possible Cause 2: Inactivation or Degradation of this compound
-
Recommendation: Prepare fresh working solutions from a new aliquot of the DMSO stock. Ensure that the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.
Possible Cause 3: Cell Line Insensitivity
-
Recommendation: The sensitivity to this compound can vary between cell lines due to differences in the expression and activity of Kinase B and its downstream effectors. We recommend performing a dose-response experiment across a wider concentration range (e.g., 1 nM to 100 µM) to determine the IC50 for your specific cell line.
Issue 2: High levels of cytotoxicity are observed at low concentrations.
Possible Cause 1: Solvent Toxicity
-
Recommendation: Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is not exceeding recommended levels (typically ≤ 0.1%). High concentrations of DMSO can be cytotoxic.
Possible Cause 2: Off-Target Effects
-
Recommendation: At higher concentrations, off-target effects can contribute to cytotoxicity. Lower the concentration of this compound and perform a time-course experiment to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.
Possible Cause 3: Contamination
-
Recommendation: Ensure that your cell culture and reagents are free from microbial contamination, as this can induce cell death.
Data Presentation
Table 1: In Vitro Potency of this compound against Kinase B
| Parameter | Value |
| IC50 (Kinase B) | 50 nM |
| Binding Affinity (Kd) | 15 nM |
| Mechanism of Inhibition | ATP-competitive |
Table 2: Cell-Based Assay Data for this compound
| Cell Line | IC50 (72h) | Notes |
| Cell Line A (High KB expression) | 100 nM | Sensitive |
| Cell Line B (Low KB expression) | > 10 µM | Resistant |
| Cell Line C (Mutant KB) | 5 µM | Moderately Resistant |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: The Kinase B signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: A logical flow for troubleshooting a lack of inhibition by this compound.
Adjusting Factor B-IN-2 protocols for different cell lines
Welcome to the technical support center for Factor B-IN-2, a potent and selective inhibitor of complement Factor B. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you adjust your experimental procedures for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets Factor B, a key serine protease in the alternative pathway of the complement system. By inhibiting Factor B, this compound prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade. This leads to a reduction in downstream complement-mediated inflammatory and cytotoxic effects.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is 1.5 μM. For initial experiments, we recommend a starting concentration range of 0.1 to 10 μM. The optimal concentration will be cell line-dependent and should be determined empirically using a dose-response experiment.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).
Q4: Is this compound expected to be cytotoxic?
A4: As an inhibitor of the complement pathway, this compound is not expected to be directly cytotoxic to most cell lines that are not dependent on complement activation for survival. However, at high concentrations, off-target effects or solvent toxicity may lead to decreased cell viability. It is crucial to perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on your specific cell line to determine the non-toxic working concentration range.
Q5: Which cell lines are appropriate for studying the effects of this compound?
A5: Cell lines that are sensitive to complement-mediated damage or that activate the alternative complement pathway are ideal for studying the effects of this compound. Examples include certain types of erythrocytes, endothelial cells, and some cancer cell lines. Additionally, cell lines that can be induced to activate the complement pathway (e.g., through treatment with lipopolysaccharide) are also suitable models.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed | - Incorrect concentration: The concentration of this compound may be too low for the specific cell line or assay conditions. - Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Cell line insensitivity: The chosen cell line may not rely on the alternative complement pathway for the measured endpoint. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare a fresh stock solution of this compound. - Use a positive control cell line known to be sensitive to complement inhibition. Verify Factor B expression and alternative pathway activity in your cell line. |
| High background signal or unexpected results | - Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. - DMSO toxicity: The final concentration of DMSO in the cell culture may be too high. - Assay interference: The compound may interfere with the assay chemistry (e.g., autofluorescence). | - Lower the concentration of this compound. - Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%). Run a vehicle control (medium with the same concentration of DMSO). - Run a control with the compound in the absence of cells to check for assay interference. |
| Decreased cell viability in control and treated wells | - General cell health issues: The cells may be unhealthy due to over-confluency, contamination, or improper culture conditions. - Cytotoxicity of the compound: The concentration of this compound may be in the toxic range for the specific cell line. | - Ensure proper cell culture techniques and check for contamination. - Perform a cytotoxicity assay to determine the non-toxic working concentration range of this compound for your cell line. |
Data Presentation
The following tables are templates to help you organize and present your experimental data when characterizing the effects of this compound on different cell lines.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (μM) |
| e.g., Cell Line A | e.g., Human Endothelial | e.g., MTT | e.g., 24 | Enter your data |
| e.g., Cell Line B | e.g., Human Erythrocytes | e.g., Hemolysis Assay | e.g., 4 | Enter your data |
| e.g., Cell Line C | e.g., Murine Macrophage | e.g., CellTiter-Glo | e.g., 48 | Enter your data |
Table 2: Efficacy of this compound in Different Cell-Based Assays
| Cell Line | Assay Type | Endpoint Measured | Optimal Concentration (μM) | % Inhibition |
| e.g., Cell Line A | e.g., Complement-Mediated Lysis | e.g., LDH Release | Enter your data | Enter your data |
| e.g., Cell Line B | e.g., C3b Deposition | e.g., Flow Cytometry | Enter your data | Enter your data |
| e.g., Cell Line C | e.g., Inflammatory Cytokine Release | e.g., ELISA (TNF-α) | Enter your data | Enter your data |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a downstream target of the complement pathway (e.g., phosphorylated forms of signaling molecules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Signaling pathway of the alternative complement cascade and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in different cell lines.
Factor B-IN-2 quality control and purity assessment
Welcome to the technical support center for Factor B-IN-2, a small molecule inhibitor of complement Factor B. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of complement Factor B (FB). Factor B is a serine protease that plays a central role in the alternative pathway (AP) of the complement system. By binding to Factor B, this compound prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification loop of the AP. This inhibition effectively blocks downstream complement activation, including the formation of the membrane attack complex (MAC), which is responsible for cell lysis.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in research to investigate the role of the alternative complement pathway in various biological processes and disease models. It is a valuable tool for studying complement-mediated diseases such as paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and age-related macular degeneration (AMD).[1]
Q3: How should I store and handle this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use a suitable solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the appropriate aqueous buffer immediately before use.
Q4: What is the recommended solvent for dissolving this compound?
A4: The recommended solvent for creating a stock solution of this compound is high-quality, anhydrous DMSO. For final dilutions into aqueous buffers, ensure the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause cellular toxicity (typically <0.5%).
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key quality control specifications for a typical batch of this compound.
| Parameter | Specification | Method |
| Identity | Conforms to the expected mass spectrum | LC-MS |
| Purity | ≥98% | HPLC (UV detection at 254 nm) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO (e.g., ≥10 mg/mL) | Visual Inspection |
| Potency (IC50) | As specified on the Certificate of Analysis | Factor B Activity Assay |
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected inhibitory activity in my assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage conditions were maintained. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot. |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Use a calibrated pipette. |
| Assay Conditions | Confirm that the pH, temperature, and buffer composition of your assay are optimal for Factor B activity and inhibitor binding. |
| Interaction with other components | Some components in your assay buffer or media (e.g., high protein concentrations) may non-specifically bind to the inhibitor, reducing its effective concentration. Consider optimizing the assay buffer. |
Problem 2: Precipitate formation when diluting the stock solution.
| Possible Cause | Troubleshooting Step |
| Low solubility in aqueous buffer | The concentration of this compound in the final aqueous solution may be too high. Try a lower final concentration. Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to affect the experiment. Gentle warming and vortexing may help dissolve the compound. |
| Buffer incompatibility | Certain buffer components may cause precipitation. Test the solubility of this compound in different buffers. |
Problem 3: Off-target effects observed in my cellular assay.
| Possible Cause | Troubleshooting Step |
| High concentration of inhibitor | High concentrations of any small molecule can lead to off-target effects. Perform a dose-response curve to determine the optimal concentration that inhibits Factor B without causing non-specific effects. |
| DMSO toxicity | Ensure the final concentration of DMSO is below the toxic threshold for your cell type. Run a vehicle control (DMSO alone) to assess its effect. |
| Impurity in the compound | If the purity of your this compound is below the recommended specification, impurities could be responsible for the observed off-target effects. Use a highly purified batch of the inhibitor. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in DMSO to create a stock solution (e.g., 1 mg/mL).
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a general method for confirming the identity of this compound by determining its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
C18 reverse-phase LC column suitable for LC-MS
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to elute the compound of interest.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-1000
-
Optimize other parameters (e.g., capillary voltage, gas flow) for the specific instrument.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Compare the observed m/z of the [M+H]+ ion with the calculated theoretical mass of this compound.
-
Factor B Activity Assay (Hemolysis-Based)
This protocol describes a functional assay to determine the potency (IC50) of this compound by measuring its ability to inhibit alternative pathway-mediated hemolysis of rabbit red blood cells (rRBCs).
Materials:
-
This compound
-
Rabbit red blood cells (rRBCs)
-
Normal human serum (NHS) as a source of complement proteins
-
Gelatin veronal buffer with Mg-EGTA (GVB/Mg-EGTA)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare rRBCs: Wash rRBCs with GVB/Mg-EGTA until the supernatant is clear. Resuspend to a final concentration of 2 x 10^8 cells/mL.
-
Prepare NHS: Dilute NHS in GVB/Mg-EGTA to a concentration that causes submaximal hemolysis (e.g., 10%).
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in GVB/Mg-EGTA.
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of diluted NHS to each well.
-
Add 25 µL of this compound dilutions (or buffer for control wells).
-
Pre-incubate for 15 minutes at room temperature.
-
Add 25 µL of the rRBC suspension to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Stop Reaction: Add 100 µL of cold GVB/EDTA to each well and centrifuge the plate to pellet the intact cells.
-
Measure Hemolysis: Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate and measure the absorbance at 415 nm.
-
Data Analysis:
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathways and Workflows
Alternative Complement Pathway
The following diagram illustrates the alternative pathway of the complement system, which is the target of this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of Factor B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement system, a crucial component of innate immunity, plays a vital role in host defense. However, its dysregulation can contribute to the pathogenesis of numerous inflammatory and autoimmune diseases. Factor B is a key serine protease in the alternative pathway (AP) of the complement system, making it a prime therapeutic target for diseases driven by excessive AP activation. This guide provides a comparative overview of methodologies used to validate the inhibitory effect of Factor B inhibitors, using the clinically advanced small molecule inhibitor Iptacopan (LNP023) as a primary example and comparing its performance with other therapeutic modalities.
Introduction to Factor B Inhibition
Factor B is a zymogen that, upon activation to its active form (Bb), forms the C3 convertase (C3bBb) of the alternative pathway. This convertase is the central amplification loop of the complement cascade, leading to the generation of potent inflammatory mediators and the formation of the membrane attack complex (MAC). Inhibition of Factor B effectively blocks this amplification and subsequent downstream effects.
This guide will focus on the validation of Factor B inhibitors, with a special mention that "Factor B-IN-2" is not a publicly recognized designation. Therefore, we will use Iptacopan (LNP023) as a representative small molecule inhibitor for the purpose of illustrating the validation process.
Comparative Inhibitor Profiles
A variety of molecules have been developed to inhibit Factor B, ranging from small molecules to monoclonal antibodies. Below is a comparison of two distinct Factor B inhibitors.
| Inhibitor Name | Modality | Target | Key Characteristics |
| Iptacopan (LNP023) | Small Molecule | Factor B | Orally bioavailable, potent, and reversible inhibitor.[1][2][3][4][5] |
| SAR443809 | Monoclonal Antibody | Factor Bb | Highly selective for the activated form of Factor B (Bb), administered via injection.[6][7][8][9][10] |
Quantitative Assessment of Inhibitory Activity
The potency of Factor B inhibitors is typically determined using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used for comparison.
| Inhibitor | Assay Type | IC50 | Reference |
| Iptacopan (LNP023) | Factor B Proteolytic Activity | 0.01 ± 0.006 µM | [11] |
| Iptacopan (LNP023) | AP-induced MAC formation (in human serum) | 0.13 ± 0.06 µM | [11] |
| SAR443809 | Wieslab AP EIA | 8.47 µg/mL | [6] |
| SAR443809 | AP-mediated Hemolysis | 28.45 µg/mL | [6] |
| SAR443809 | C3b Deposition | 33.8 µg/mL | [6] |
| Unnamed Macrocycle | Human Complement Factor B (ELISA) | 0.0837 µM | [12] |
Key Experimental Protocols
Validating the efficacy of a Factor B inhibitor requires a series of well-defined experiments. Below are detailed methodologies for essential assays.
Factor B Proteolytic Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Factor B.
Principle: A stable surrogate of the C3 convertase, such as a complex of cobra venom factor (CVF) and Factor B (CVFBb), is used. The proteolytic activity of this complex on a chromogenic or fluorogenic substrate is measured in the presence and absence of the inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the Factor B inhibitor (e.g., Iptacopan) in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer (e.g., Tris-buffered saline with Ca2+ and Mg2+).
-
Prepare solutions of purified human Factor B, Factor D, and a substrate (e.g., a small peptide substrate).
-
-
Assay Procedure:
-
Add the Factor B inhibitor at various concentrations to the wells of a microtiter plate.
-
Add Factor B and Factor D to the wells to initiate the formation of the active Bb fragment.
-
Add the substrate to all wells.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of substrate cleavage.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
Alternative Pathway (AP) Hemolytic Assay
This assay assesses the functional consequence of Factor B inhibition on the entire alternative pathway, culminating in red blood cell lysis.
Principle: Rabbit erythrocytes, which are potent activators of the human alternative complement pathway, are incubated with human serum in the presence of the inhibitor. Inhibition of the AP prevents the formation of the MAC and subsequent cell lysis, which is quantified by measuring the release of hemoglobin.
Protocol:
-
Reagent Preparation:
-
Wash rabbit erythrocytes (Er) with gelatin veronal buffer containing Mg2+ and EGTA (GVB/Mg-EGTA). Resuspend to a final concentration of 2-5 x 10^8 cells/mL.
-
Prepare normal human serum (NHS) as a source of complement.
-
Prepare serial dilutions of the Factor B inhibitor.
-
-
Assay Procedure:
-
Add the inhibitor dilutions to the wells of a microtiter plate.
-
Add NHS to the wells.
-
Add the rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C with shaking for 30-60 minutes.
-
Centrifuge the plate to pellet the intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance at 415 nm to quantify hemoglobin release.
-
-
Data Analysis:
C3b Deposition Assay
This assay measures the inhibition of a key opsonization step in the complement cascade.
Principle: The deposition of C3b on a target surface (e.g., red blood cells or an ELISA plate) is a critical step in complement activation. This assay quantifies the amount of C3b deposited in the presence of an inhibitor.
Protocol (Flow Cytometry based):
-
Reagent Preparation:
-
Prepare rabbit erythrocytes and serial dilutions of the Factor B inhibitor as described for the hemolytic assay.
-
Use C5-depleted human serum to prevent cell lysis.
-
Prepare a fluorescently labeled anti-human C3b antibody.
-
-
Assay Procedure:
-
Incubate rabbit erythrocytes with C5-depleted serum and the Factor B inhibitor at 37°C.
-
Wash the cells to remove unbound proteins.
-
Incubate the cells with the fluorescently labeled anti-C3b antibody.
-
Wash the cells again and analyze by flow cytometry to quantify the amount of C3b deposited on the cell surface.
-
-
Data Analysis:
Visualizing the Mechanism and Workflow
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in drug validation.
Caption: Alternative complement pathway and the point of intervention for Factor B inhibitors.
Caption: General experimental workflow for validating the inhibitory effect of a Factor B inhibitor.
Conclusion
The validation of Factor B inhibitors is a multi-faceted process that relies on a suite of robust and reproducible in vitro assays. By directly measuring enzymatic inhibition and assessing the functional consequences on the alternative complement pathway, researchers can confidently determine the potency and efficacy of novel therapeutic compounds. The data presented for Iptacopan and SAR443809 highlight the different profiles of small molecule and antibody-based inhibitors, providing a basis for selecting the appropriate therapeutic strategy for various complement-mediated diseases. The experimental protocols and workflows detailed in this guide offer a standardized approach for the preclinical validation of the next generation of Factor B inhibitors.
References
- 1. novartis.com [novartis.com]
- 2. Pardon Our Interruption [medcommshydhosting.com]
- 3. Factor B inhibitor iptacopan for the treatment of paroxysmal nocturnal hemoglobinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iptacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ashpublications.org [ashpublications.org]
- 7. SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR443809: a selective inhibitor of the complement alternative pathway, targeting complement factor Bb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SAR-443809 by Sanofi for Paroxysmal Nocturnal Hemoglobinuria: Likelihood of Approval [pharmaceutical-technology.com]
- 11. pnas.org [pnas.org]
- 12. | BioWorld [bioworld.com]
- 13. Methods for Quantitative Detection of Antibody-induced Complement Activation on Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Factor B-IN-2 (Iptacopan) and Other Complement Factor B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement system, a crucial component of innate immunity, is a double-edged sword. While essential for defending against pathogens, its dysregulation can drive a range of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system acts as an amplification loop, and its overactivation is implicated in conditions such as paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy. At the heart of this amplification loop lies Complement Factor B, a serine protease that has emerged as a key therapeutic target.
This guide provides a detailed comparison of Factor B-IN-2, also known as Iptacopan (LNP023), with other inhibitors targeting the complement pathway, focusing on their mechanism of action, in vitro potency, and clinical efficacy.
Mechanism of Action: Targeting the Core of the Alternative Pathway
This compound (Iptacopan) is a first-in-class, oral, small-molecule inhibitor of Factor B.[1][2][3] By binding to the active site of Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), a critical enzyme in the AP.[3] This inhibition effectively dampens the amplification loop of the complement cascade, reducing the production of downstream effectors like C3a, C5a, and the membrane attack complex (MAC).[3]
Other inhibitors in this class, while aiming to control the same pathway, may target different components. For instance, Danicopan (ACH-4471) is an oral small-molecule inhibitor of Factor D, the serine protease that cleaves Factor B to its active form, Bb. By inhibiting Factor D, Danicopan also prevents the formation of the C3 convertase. Another approach is represented by ALN-CFB, an investigational small interfering RNA (siRNA) therapeutic that aims to reduce the production of Factor B by silencing its corresponding gene.
The following diagram illustrates the alternative complement pathway and the points of intervention for these inhibitors.
Caption: Inhibition points of this compound, Danicopan, and ALN-CFB in the alternative complement pathway.
In Vitro Potency: A Quantitative Comparison
The potency of these inhibitors is a key determinant of their therapeutic potential. The following table summarizes the available in vitro data for this compound (Iptacopan) and its comparators.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| This compound (Iptacopan) | Factor B | Enzymatic Assay | 0.01 µM | --INVALID-LINK-- |
| Alternative Pathway | Hemolysis Assay (human serum) | 0.13 µM | --INVALID-LINK-- | |
| Danicopan | Factor D | Enzymatic Assay | 0.015 µM | --INVALID-LINK-- |
| Alternative Pathway | Hemolysis Assay | 4 - 27 nM | --INVALID-LINK-- | |
| ALN-CFB | Factor B mRNA | siRNA-mediated knockdown | N/A (different mechanism) | --INVALID-LINK-- |
Note: A direct comparison of IC50 values between Iptacopan and Danicopan should be made with caution as they target different enzymes in the same pathway. The hemolysis assay data provides a more functional comparison of their ability to inhibit the overall pathway.
Experimental Protocols
Detailed experimental protocols are critical for the interpretation and replication of scientific findings. Below are summaries of the methodologies used for key in vitro assays.
Factor B/D Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of its target protein.
Caption: A generalized workflow for determining the IC50 of Factor B or Factor D inhibitors.
Protocol Summary:
-
Reagents: Purified, recombinant human Factor B or Factor D is used as the enzyme source. A specific substrate for the enzyme is also required.
-
Inhibitor Preparation: The test inhibitor (e.g., Iptacopan or Danicopan) is serially diluted to a range of concentrations.
-
Reaction: The enzyme, substrate, and inhibitor are combined in a microplate well and incubated at a controlled temperature (e.g., 37°C) for a specific time.
-
Detection: The formation of the reaction product is measured using a detection method appropriate for the substrate, such as fluorescence or absorbance.
-
Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.
Alternative Pathway (AP) Hemolysis Assay
This cell-based assay measures the ability of an inhibitor to prevent the lysis of red blood cells (RBCs) induced by the activation of the alternative complement pathway.
Protocol Summary:
-
RBC Preparation: Rabbit or sheep red blood cells are typically used as they are sensitive to lysis by the human complement system.
-
Serum: Normal human serum is used as the source of complement proteins.
-
Reaction Mixture: A mixture of RBCs, human serum, and varying concentrations of the test inhibitor is prepared in a buffer that specifically allows for the activation of the alternative pathway (e.g., containing Mg2+ and EGTA to chelate Ca2+ and block the classical pathway).
-
Incubation: The reaction mixture is incubated at 37°C to allow for complement activation and subsequent RBC lysis.
-
Measurement of Hemolysis: The amount of hemoglobin released from lysed RBCs is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 412 nm).
-
Data Analysis: The percentage of hemolysis is calculated for each inhibitor concentration relative to positive (100% lysis with water) and negative (0% lysis with buffer) controls. The IC50 value is then determined.
C3 Deposition Assay
This assay measures the deposition of complement component C3b on a surface, which is a key step in complement activation.
Protocol Summary:
-
Surface Coating: Microplate wells are coated with a substance that activates the alternative pathway, such as zymosan or lipopolysaccharide (LPS).
-
Serum Incubation: The coated wells are incubated with human serum in the presence of varying concentrations of the test inhibitor.
-
Detection of C3b Deposition: The amount of C3b deposited on the well surface is detected using an anti-C3b antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
Analysis: The amount of C3b deposition is quantified, and the inhibitory effect of the compound is determined.
Clinical Efficacy: A Look at the Trial Data
The ultimate measure of an inhibitor's success is its performance in clinical trials. Both Iptacopan and Danicopan have shown promising results in patients with PNH, a disease characterized by complement-mediated hemolysis.
| Trial | Drug | Population | Key Findings | Reference |
| APPLY-PNH | Iptacopan | PNH patients with residual anemia despite anti-C5 therapy | Superior to anti-C5 therapy in improving hemoglobin levels and reducing the need for blood transfusions. | --INVALID-LINK-- |
| APPOINT-PNH | Iptacopan | Treatment-naïve PNH patients | Showed a significant increase in the proportion of patients achieving a sustained hemoglobin level of ≥12 g/dL without red-cell transfusions. | --INVALID-LINK-- |
| ALPHA | Danicopan | PNH patients with clinically significant extravascular hemolysis on a C5 inhibitor | As an add-on therapy, significantly increased hemoglobin levels and reduced the need for transfusions compared to placebo. | --INVALID-LINK-- |
Conclusion
This compound (Iptacopan) is a potent, oral inhibitor of Factor B with demonstrated efficacy in treating complement-mediated diseases like PNH. Its direct inhibition of the central enzyme of the alternative pathway's amplification loop provides a powerful mechanism to control disease activity.
When compared to other complement inhibitors, such as the Factor D inhibitor Danicopan, Iptacopan shows a comparable ability to control hemolysis and improve clinical outcomes in PNH patients. The choice between these inhibitors may depend on various factors, including the specific disease, patient characteristics, and the desired therapeutic strategy (monotherapy vs. add-on therapy).
The development of oral, small-molecule inhibitors targeting the alternative complement pathway represents a significant advancement in the treatment of a range of debilitating diseases. Further head-to-head clinical trials and real-world evidence will be crucial in fully defining the comparative effectiveness of these promising new therapies.
References
Comparative Analysis of Factor B Inhibitors: A Cross-Reactivity Profile of Factor B-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical Factor B inhibitor, Factor B-IN-2, with existing alternative complement pathway inhibitors. The focus of this comparison is on cross-reactivity and selectivity, crucial parameters in the development of targeted and safe therapeutics. The data presented for this compound is illustrative to serve as a benchmark for evaluating novel inhibitors.
Introduction to Factor B and the Alternative Complement Pathway
The complement system is a critical component of the innate immune system. The alternative pathway (AP) is a key cascade in this system that, when dysregulated, is implicated in a variety of inflammatory and autoimmune diseases. Factor B is a serine protease that is central to the amplification of the AP. Upon binding to C3b, Factor B is cleaved by Factor D into Ba and Bb fragments. The resulting C3bBb complex is the AP C3 convertase, which drives a powerful amplification loop leading to opsonization, inflammation, and the formation of the membrane attack complex. Given its pivotal role, Factor B is a prime target for therapeutic inhibition.
Signaling Pathway of the Alternative Complement Pathway
Caption: The alternative complement pathway, highlighting the central role of Factor B in the formation of the C3 convertase and the subsequent amplification loop.
Comparative Selectivity of Factor B Inhibitors
The following table summarizes the selectivity profile of the hypothetical this compound against Iptacopan, a known Factor B inhibitor, and Danicopan, a Factor D inhibitor.
| Compound | Target | IC50 / Kd | Off-Target Profile (Selectivity Screen) |
| This compound (Hypothetical) | Factor B | 5 nM (IC50) | >1000-fold selectivity against a panel of 50 serine proteases. No significant activity (<50% inhibition at 10 µM) in a KINOMEscan® panel of 468 kinases. |
| Iptacopan (LNP023) | Factor B | 9.6 nM (IC50)[1] | No inhibition of Factor D, the classical pathway, or the lectin pathway observed at concentrations up to 100 µM.[2] |
| Danicopan (ACH-4471) | Factor D | 2.5 nM (IC50) | Highly selective for Factor D. (Illustrative off-target data: >1000-fold selectivity against Factor B and other common serine proteases). |
Experimental Protocols
KINOMEscan® Profiling
Objective: To determine the kinase selectivity of a compound by quantifying its binding to a large panel of kinases.
Methodology: The KINOMEscan® assay platform is a competition-based binding assay. The core components of the assay are:
-
Kinase-tagged Phage: A DNA-tagged T7 phage is used to display the kinase of interest.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Test Compound: The compound to be profiled.
The experimental workflow is as follows:
-
The kinase-tagged phage, test compound, and immobilized ligand are combined.
-
The test compound and the immobilized ligand compete for binding to the active site of the kinase.
-
The amount of kinase-tagged phage that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A low qPCR signal indicates strong binding of the test compound to the kinase, as it has outcompeted the immobilized ligand.
-
Results are typically reported as the percentage of the control (DMSO) signal, where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Cellular Thermal Shift Assay (CETSA®)
Objective: To assess the target engagement of a compound within a cellular environment by measuring changes in the thermal stability of the target protein.
Methodology: The principle behind CETSA® is that a protein's thermal stability is altered upon ligand binding.
The experimental workflow is as follows:
-
Compound Incubation: Intact cells or cell lysates are incubated with the test compound at various concentrations.
-
Heat Shock: The samples are heated to a range of temperatures. This causes proteins to denature and aggregate.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified. This can be done using various methods, such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for assessing the cross-reactivity of a novel inhibitor, from primary target screening to lead candidate selection.
Conclusion
The development of highly selective Factor B inhibitors is a promising therapeutic strategy for a range of complement-mediated diseases. The hypothetical this compound, with its high potency and clean off-target profile, represents an ideal candidate. The methodologies and comparative data presented in this guide provide a framework for the evaluation of new chemical entities targeting the alternative complement pathway. Rigorous cross-reactivity profiling using techniques such as KINOMEscan® and CETSA® is essential to ensure the safety and efficacy of the next generation of complement inhibitors.
References
A Head-to-Head Comparison: Factor B-IN-2 (LNP023/Iptacopan) vs. siRNA Knockdown for Complement Factor B Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of therapeutic intervention in complement-mediated diseases, the choice of inhibitory modality is critical. This guide provides an objective comparison of two leading strategies for targeting Complement Factor B (CFB), a key component of the alternative complement pathway: the small molecule inhibitor Factor B-IN-2 (LNP023/Iptacopan) and siRNA-mediated gene knockdown.
This comparison delves into their respective mechanisms of action, presents available quantitative data on their efficacy, and provides detailed experimental protocols to support informed decision-making in research and development.
At a Glance: Key Performance Metrics
| Feature | This compound (LNP023/Iptacopan) | siRNA Knockdown of Complement Factor B |
| Mechanism of Action | Direct, reversible, high-affinity binding to Factor B, inhibiting its proteolytic activity. | Post-transcriptional gene silencing, preventing the translation of Factor B mRNA into protein. |
| Target | Factor B protein | Factor B mRNA |
| Reported IC50 | 0.01 ± 0.006 µM[1] | Not consistently reported as a single IC50 value; efficacy is typically measured by percentage of mRNA or protein reduction at a given concentration. |
| In Vivo Efficacy | Orally administered LNP023 has been shown to prevent complement activation in animal models and in sera from patients with C3 glomerulopathy.[1] | GalNAc-conjugated siRNA (AZD6912) administered subcutaneously resulted in ~80% inhibition of hepatic CFB mRNA and ~85% reduction in serum CFB levels in non-human primates.[2] |
| Mode of Administration | Oral[1] | Subcutaneous (with GalNAc conjugation for hepatic targeting)[2] |
Delving Deeper: Mechanism of Action and Signaling Pathways
Both this compound and siRNA knockdown target the same critical player in the alternative complement pathway, but they do so at different stages of its lifecycle.
This compound (LNP023/Iptacopan) is a small molecule that directly and reversibly binds to the Factor B protein itself. This binding action prevents Factor B from being cleaved by Factor D into its active fragments, Ba and Bb. Without the formation of the C3 convertase (C3bBb) and subsequently the C5 convertase, the amplification loop of the alternative pathway is effectively halted.
siRNA knockdown , on the other hand, operates at the genetic level. Small interfering RNAs are designed to be complementary to the messenger RNA (mRNA) sequence of Factor B. When introduced into a cell, the siRNA machinery degrades the target mRNA, thereby preventing the synthesis of new Factor B protein. This leads to a reduction in the overall levels of circulating Factor B.
Below is a diagram illustrating the alternative complement pathway and the points of intervention for both this compound and siRNA.
Experimental Protocols
To aid in the design and execution of comparative studies, detailed experimental protocols for both inhibitory modalities are provided below.
This compound (LNP023) In Vitro Inhibition Assay
This protocol is a generalized procedure based on common practices for assessing small molecule inhibitors of complement activity.
Objective: To determine the in vitro potency (IC50) of this compound (LNP023) in inhibiting the alternative complement pathway.
Materials:
-
This compound (LNP023)
-
Normal human serum (NHS) as a source of complement proteins
-
Rabbit erythrocytes (Er) as target cells for the alternative pathway
-
Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in GVB-Mg-EGTA to achieve a range of final concentrations.
-
Wash rabbit erythrocytes with GVB-Mg-EGTA and resuspend to a standardized concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions.
-
Add a pre-titered dilution of NHS to each well.
-
Include control wells with no inhibitor (maximum lysis) and wells with buffer only (no lysis).
-
-
Incubation:
-
Add the rabbit erythrocyte suspension to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for complement-mediated lysis.
-
-
Measurement and Analysis:
-
Centrifuge the plate to pellet intact erythrocytes.
-
Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at a specific wavelength (e.g., 415 nm).
-
Calculate the percentage of hemolysis for each inhibitor concentration relative to the maximum and no lysis controls.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
siRNA Knockdown of Complement Factor B In Vitro
This protocol provides a general framework for transiently knocking down Complement Factor B expression in a human cell line (e.g., HepG2, which expresses CFB).
Objective: To achieve and quantify the in vitro knockdown of Complement Factor B expression using a specific siRNA.
Materials:
-
siRNA targeting human Complement Factor B (pre-designed or custom)
-
Non-targeting control siRNA
-
Human cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the siRNA (both target-specific and non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Assessment of Knockdown:
-
mRNA Level (qRT-PCR):
-
After the desired incubation period, harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Use qRT-PCR with primers specific for Complement Factor B and a housekeeping gene to quantify the relative mRNA expression levels. Calculate the percentage of knockdown compared to the non-targeting control.
-
-
Protein Level (Western Blot):
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Complement Factor B and a loading control antibody.
-
Use a secondary antibody conjugated to a detection enzyme to visualize the protein bands.
-
Quantify the band intensities to determine the percentage of protein knockdown.
-
-
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the typical workflows for the experiments described above.
Conclusion
Both this compound (LNP023/Iptacopan) and siRNA-mediated knockdown represent powerful and specific approaches to inhibit Complement Factor B. The choice between these modalities will depend on the specific research question, the desired therapeutic profile, and the experimental context.
-
This compound offers the advantage of direct, rapid, and reversible inhibition of the existing protein pool, with the convenience of oral administration in clinical settings. Its effects are directly tied to its pharmacokinetic and pharmacodynamic properties.
-
siRNA knockdown provides a highly specific and potent method to reduce the de novo synthesis of Factor B, leading to a sustained reduction in protein levels. The development of targeted delivery systems, such as GalNAc conjugation for liver-specific delivery, has significantly advanced its therapeutic potential.
This guide provides a foundational framework for comparing these two innovative approaches. Further head-to-head studies, particularly those reporting direct comparative potency and efficacy in the same experimental systems, will be invaluable in further delineating the distinct advantages of each for specific applications in the fight against complement-mediated diseases.
References
A Comparative Guide: Iptacopan (Factor B Inhibitor) vs. C5 Inhibitors for Paroxysmal Nocturnal Hemoglobinuria (PNH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, oral Factor B inhibitor, iptacopan, against the established standard-of-care C5 inhibitors, eculizumab and ravulizumab, for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). The information is supported by data from pivotal clinical trials to aid in the evaluation of these therapeutic strategies.
Introduction to Paroxysmal Nocturnal Hemoglobinuria (PNH)
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired, life-threatening blood disease characterized by the destruction of red blood cells (hemolysis) by the complement system, a part of the body's innate immunity.[1] This occurs due to a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[2][3] Two of these missing proteins, CD55 and CD59, are crucial for protecting red blood cells from destruction by the complement system. Their absence leads to chronic intravascular hemolysis, resulting in symptoms such as anemia, fatigue, blood clots (thrombosis), and organ damage.[4][5]
Mechanism of Action: A Tale of Two Pathways
The standard-of-care for PNH has been the use of C5 inhibitors, which block the terminal complement pathway. Iptacopan, a first-in-class Factor B inhibitor, targets the alternative complement pathway, representing a different therapeutic approach.
Iptacopan (Factor B Inhibitor): Iptacopan is an oral small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[6] By binding to Factor B, iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification loop of the alternative pathway.[7] This upstream inhibition is designed to control both intravascular hemolysis (mediated by the terminal complement complex) and extravascular hemolysis (mediated by C3b opsonization).[6]
Eculizumab and Ravulizumab (C5 Inhibitors): Eculizumab and its long-acting successor, ravulizumab, are monoclonal antibodies that bind to the C5 complement protein.[8] This binding prevents the cleavage of C5 into C5a and C5b, thereby blocking the formation of the membrane attack complex (MAC), which is responsible for intravascular hemolysis.[8] While effective at controlling intravascular hemolysis, C5 inhibitors do not prevent the upstream opsonization of red blood cells with C3 fragments, which can lead to extravascular hemolysis in some patients.
Signaling Pathway Diagrams
Caption: Figure 1: Mechanism of Action of Iptacopan and C5 Inhibitors
Head-to-Head Clinical Trial Data: APPLY-PNH & APPOINT-PNH
The efficacy and safety of iptacopan have been evaluated in two pivotal Phase III trials: APPLY-PNH (for patients with residual anemia despite anti-C5 therapy) and APPOINT-PNH (for complement inhibitor-naïve patients).[9][10]
APPLY-PNH Trial: Iptacopan vs. Anti-C5 Therapy in Patients with Residual Anemia
This open-label, randomized trial compared oral iptacopan (200 mg twice daily) to continuing intravenous anti-C5 therapy (eculizumab or ravulizumab) in PNH patients with persistent anemia (hemoglobin <10 g/dL).[11]
Table 1: Key Efficacy Outcomes at 24 Weeks in the APPLY-PNH Trial
| Endpoint | Iptacopan (n=62) | Anti-C5 Therapy (n=35) |
| Hemoglobin increase of ≥2 g/dL without transfusions | 82.3% | 0% |
| Hemoglobin level ≥12 g/dL without transfusions | 67.7% | 0% |
| Transfusion Avoidance | 95.2% | 45.7% |
| Mean Change in FACIT-Fatigue Score | +10.9 | +3.1 |
Data sourced from the APPLY-PNH clinical trial results.[12]
APPOINT-PNH Trial: Iptacopan in Complement Inhibitor-Naïve Patients
This open-label, single-arm trial evaluated the efficacy and safety of oral iptacopan (200 mg twice daily) in adult PNH patients who had not previously received a complement inhibitor.[13]
Table 2: Key Efficacy Outcomes at 24 Weeks in the APPOINT-PNH Trial
| Endpoint | Iptacopan (n=40) |
| Hemoglobin increase of ≥2 g/dL without transfusions | 92.2% |
| Hemoglobin level ≥12 g/dL without transfusions | 62.8% |
| Transfusion Avoidance | 97.5% |
| Mean Change in FACIT-Fatigue Score | +10.4 |
Data sourced from the APPOINT-PNH clinical trial results.[13]
Safety and Tolerability
In the APPLY-PNH and APPOINT-PNH trials, iptacopan was generally well-tolerated. The most common adverse events were headache, nasopharyngitis (common cold), and diarrhea.[9][12] As with other complement inhibitors, there is an increased risk of serious infections, particularly with encapsulated bacteria, and appropriate vaccinations are required.[6]
Experimental Protocols
Lactate Dehydrogenase (LDH) Assay for Hemolysis
Principle: Lactate dehydrogenase is an enzyme released from red blood cells upon lysis. Measuring serum LDH levels is a standard method to quantify the degree of intravascular hemolysis.
Methodology:
-
Sample Collection: Collect peripheral blood in a serum separator tube.
-
Sample Processing: Centrifuge the blood sample to separate the serum.
-
Assay: The LDH activity in the serum is measured using a spectrophotometric assay. The rate of conversion of lactate to pyruvate, coupled with the reduction of NAD+ to NADH, is measured by the change in absorbance at 340 nm.
-
Quantification: The LDH level is reported in Units per Liter (U/L).
Flow Cytometry for PNH Clone Size Determination
Principle: Flow cytometry is used to identify and quantify the proportion of blood cells (granulocytes and red blood cells) that are deficient in GPI-anchored proteins.
Methodology:
-
Sample Collection: Collect peripheral blood in an EDTA tube.
-
Staining: Aliquots of whole blood are stained with fluorescently-labeled antibodies specific for GPI-anchored proteins (e.g., CD59 on red blood cells, FLAER and CD24 on granulocytes) and lineage-specific markers.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Analysis: The percentage of cells that do not express the GPI-anchored proteins (the PNH clone) is determined by gating on the specific cell populations.
Experimental Workflow Diagram
Caption: Figure 2: Simplified Workflow for a Comparative PNH Clinical Trial
Conclusion
Iptacopan, an oral Factor B inhibitor, has demonstrated superiority over standard-of-care anti-C5 therapies in improving hemoglobin levels and reducing the need for transfusions in PNH patients with residual anemia.[12] It has also shown high efficacy in treatment-naïve patients.[13] Its mechanism of action, targeting the alternative pathway, addresses both intravascular and extravascular hemolysis. This represents a significant advancement in the management of PNH, offering a convenient oral treatment option with a favorable efficacy and safety profile. Further long-term data will continue to define its role in the evolving landscape of PNH therapy.
References
- 1. Paroxysmal nocturnal hemoglobinuria - Wikipedia [en.wikipedia.org]
- 2. Paroxysmal nocturnal hemoglobinuria: pathophysiology, natural history and treatment options in the era of biological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the pathophysiology of paroxysmal nocturnal hemoglobinuria - Holt - Annals of Blood [aob.amegroups.org]
- 4. karger.com [karger.com]
- 5. ashpublications.org [ashpublications.org]
- 6. standardofcare.com [standardofcare.com]
- 7. youtube.com [youtube.com]
- 8. What diseases does Ravulizumab-CWVZ treat? [synapse.patsnap.com]
- 9. Oral iptacopan monotherapy in paroxysmal nocturnal haemoglobinuria: final 48-week results from the open-label, randomised, phase 3 APPLY-PNH trial in anti-C5-treated patients and the open-label, single-arm, phase 3 APPOINT-PNH trial in patients previously untreated with complement inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. practicingclinicians.com [practicingclinicians.com]
- 12. novartis.com [novartis.com]
- 13. youtube.com [youtube.com]
Independent Validation of Factor B Inhibitor Data: A Guide for Researchers
Disclaimer: No publicly available data was found for a compound specifically named "Factor B-IN-2." This guide provides a comprehensive overview and independent validation data for a well-characterized small-molecule inhibitor of Factor B, Iptacopan (LNP023) , to serve as a representative example for researchers, scientists, and drug development professionals in this therapeutic area.
The alternative pathway of the complement system is a critical component of innate immunity, and its dysregulation is implicated in several diseases.[1][2] Factor B is a serine protease that plays a central role in the amplification loop of this pathway, making it an attractive therapeutic target.[1][3] Iptacopan (LNP023) is a potent and selective small-molecule inhibitor of Factor B currently in clinical development for various complement-mediated diseases.[1][2]
Signaling Pathway: The Alternative Complement Pathway and Inhibition by Iptacopan
The following diagram illustrates the central role of Factor B in the alternative complement pathway and the mechanism of inhibition by Iptacopan.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Iptacopan (LNP023) as a Factor B inhibitor.
Table 1: In Vitro Potency of Iptacopan (LNP023)
| Compound | Target | IC50 (µM) |
| Compound 1 | Factor B | 6.6 ± 3.5 |
| Compound 2 | Factor B | 0.057 ± 0.01 |
| Iptacopan (LNP023) | Factor B | 0.009 ± 0.001 |
Data sourced from a study on the discovery and optimization of small-molecule Factor B inhibitors.[4]
Table 2: In Vivo and Ex Vivo Efficacy of Iptacopan (LNP023)
| Experimental Model | Key Finding | Reference |
| KRN-induced arthritis in mice | Oral administration of Iptacopan prevents arthritis. | [3][4] |
| Experimental membranous nephropathy in rats | Effective upon prophylactic and therapeutic dosing. | [3][4] |
| Sera from C3 glomerulopathy (C3G) patients | Prevents complement activation. | [3][4] |
| Human PNH erythrocytes | Prevents hemolysis. | [3][4] |
Table 3: Clinical Trial Data for Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)
| Trial Population | Primary Endpoint | Result |
| Anti-C5 treated patients with persistent anemia | Hemoglobin increase of ≥2 g/dL from baseline | Estimated 82% of Iptacopan recipients vs. 2% of anti-C5 recipients.[5] |
| Anti-C5 treated patients with persistent anemia | Hemoglobin level of ≥12 g/dL | Estimated 69% of Iptacopan recipients vs. 2% of anti-C5 recipients.[5] |
| Complement inhibitor-naïve patients | Hemoglobin increase of ≥2 g/dL from baseline | Occurred in 92% of participants.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent validation and comparison.
Factor B Inhibition Assay: The inhibitory activity of compounds on Factor B was determined using a stable surrogate of the C3 convertase, the cobra venom factor (CVF):Bb complex.[4] The assay measures the enzymatic activity of this complex in the presence and absence of the inhibitor to calculate the IC50 value.
KRN-Induced Arthritis Model in Mice: This is a standard animal model for autoimmune arthritis. Mice are treated with KRN serum to induce arthritis, and the effect of oral administration of the Factor B inhibitor on disease progression (e.g., paw swelling, clinical score) is monitored.[3][4]
Experimental Membranous Nephropathy in Rats: This model mimics a human kidney disease. Rats are treated to induce membranous nephropathy, and the therapeutic and prophylactic effects of the Factor B inhibitor on kidney function and pathology are assessed.[3][4]
Ex Vivo Hemolysis Assay with PNH Erythrocytes: Erythrocytes from patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) are particularly susceptible to complement-mediated lysis. These cells are incubated with serum in the presence of the Factor B inhibitor, and the degree of hemolysis is quantified to assess the protective effect of the compound.[4]
Complement Activation in C3G Patient Serum: Serum from patients with C3 glomerulopathy (C3G) often exhibits dysregulated alternative pathway activity. The ability of the Factor B inhibitor to prevent complement activation (e.g., C3 cleavage) in this patient serum is evaluated using techniques like immunofixation electrophoresis.[4]
Experimental Workflow
The diagram below outlines a general workflow for the discovery and validation of a novel Factor B inhibitor.
This guide provides a framework for understanding and comparing the performance of Factor B inhibitors, using the publicly available data for Iptacopan (LNP023) as a case study. The presented data demonstrates the therapeutic potential of targeting Factor B for the treatment of complement-mediated diseases.[3][4]
References
- 1. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small-molecule factor B inhibitor for the treatment of complement-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Comparative Analysis of Iptacopan (Factor B-IN-2) in Preclinical and Clinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Factor B inhibitor, iptacopan (also known by its internal designation Factor B-IN-2 and development code LNP023), against other key complement inhibitors across various disease models. The data presented herein is intended to offer an objective overview of its performance, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to Iptacopan and the Alternative Complement Pathway
The complement system is a critical component of innate immunity, but its dysregulation can drive a range of inflammatory and autoimmune diseases. The alternative pathway (AP) acts as a powerful amplification loop for all complement-activating pathways. Factor B is a serine protease that is essential for the formation of the AP C3 and C5 convertases, making it a key therapeutic target.
Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B. By binding to Factor B, iptacopan blocks the formation of the C3 convertase (C3bBb), thereby preventing the amplification of the complement cascade and the subsequent generation of downstream effectors that lead to cell damage and inflammation.
Mechanism of Action: Iptacopan vs. Other Complement Inhibitors
The following diagram illustrates the points of intervention for iptacopan and other complement inhibitors within the complement cascade.
Caption: Points of intervention of complement inhibitors in the complement cascade.
Comparative Performance in Disease Models
Iptacopan has been evaluated in a range of preclinical and clinical settings. Its performance is compared here with other relevant complement inhibitors.
Preclinical Disease Models
1. KRN Serum Transfer-Induced Arthritis (Mouse Model)
This model mimics the inflammatory effector phase of rheumatoid arthritis, which is known to be dependent on the alternative pathway.
| Parameter | Iptacopan (LNP023) | Vehicle Control |
| Dose | 20, 60, 180 mg/kg (b.i.d.) | - |
| Clinical Score Reduction | Significant, dose-dependent | No reduction |
| Joint Ba Levels | Strongly reduced | Elevated |
| Joint C3d Levels | Strongly reduced | Elevated |
| Joint C5a Levels | Strongly reduced | Elevated |
| Histology (Inflammation, Bone Erosion) | Strongly blocked | Severe |
2. Passive Heymann Nephritis (Rat Model of Membranous Nephropathy)
This model is characterized by subepithelial immune complex deposition and complement-mediated glomerular injury, leading to proteinuria.
| Parameter | Iptacopan (LNP023) - Prophylactic | Iptacopan (LNP023) - Therapeutic | Vehicle Control |
| Dose | 30 mg/kg (b.i.d.) | 30 mg/kg (b.i.d.) | - |
| Proteinuria Reduction | Significant prevention of proteinuria | Significant reduction of established proteinuria | Progressive proteinuria |
| Glomerular C3d Deposition | Reduced | Reduced | Present |
| Glomerular C5b-9 Deposition | Reduced | Reduced | Present |
Clinical Disease Models
1. Paroxysmal Nocturnal Hemoglobinuria (PNH)
PNH is characterized by uncontrolled complement activation leading to intravascular hemolysis (IVH) via the Membrane Attack Complex (MAC) and extravascular hemolysis (EVH) mediated by C3b opsonization.
| Drug | Target | Key Efficacy Endpoint | Result |
| Iptacopan | Factor B | Hb increase ≥2 g/dL without transfusions (vs. anti-C5)[1] | 82% of patients |
| Iptacopan | Factor B | Hb level ≥12 g/dL without transfusions (vs. anti-C5)[1] | 69% of patients |
| Pegcetacoplan | C3 | Superiority in Hb level improvement (vs. Eculizumab)[2] | Achieved (p < 0.001) |
| Danicopan (add-on to C5i) | Factor D | Mean Hb change from baseline at 12 weeks | +2.94 g/dL (vs. +0.50 g/dL for placebo) |
| Eculizumab | C5 | Reduction in hemolysis | Effective for IVH, but EVH can persist |
2. C3 Glomerulopathy (C3G)
C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway, leading to C3 fragment deposition in the glomeruli and progressive kidney damage.
| Drug | Target | Key Efficacy Endpoint | Result |
| Iptacopan | Factor B | Proteinuria reduction (UPCR) at 6 months vs. placebo | 35.1% reduction (p=0.0014) |
| Iptacopan | Factor B | Sustained proteinuria reduction at 12 months | Benefit sustained |
| Iptacopan | Factor B | eGFR slope improvement vs. historical decline | Observed stabilization of kidney function |
Experimental Protocols
Detailed methodologies for key preclinical and in vitro experiments are provided below.
KRN Serum Transfer-Induced Arthritis Model
This protocol describes a standardized method for inducing arthritis in mice via the transfer of arthritogenic serum from K/BxN mice.
Caption: Workflow for the KRN serum transfer-induced arthritis model.
Detailed Steps:
-
Animals: C57BL/6 mice (female, 8 weeks old) are commonly used as recipients.
-
Serum Preparation: Blood is collected from K/BxN mice. The serum is separated, pooled, and can be stored at -70°C.
-
Induction: Arthritis is induced by a single intraperitoneal (i.p.) injection of K/BxN serum (typically 150-200 µL per mouse).[3][4]
-
Treatment: Iptacopan or vehicle is administered orally, often starting 1 hour after serum transfer and continuing twice daily (b.i.d.) for the duration of the experiment.
-
Clinical Assessment: Disease severity is monitored daily.
-
Ankle Thickness: Measured using a caliper.
-
Clinical Score: Paws are scored on a scale of 0-3 for swelling and redness (0=normal, 1=mild, 2=moderate, 3=severe), for a maximum score of 12 per mouse.[4]
-
-
Endpoint Analysis: At the end of the study (e.g., day 10), mice are euthanized.
-
Joint Lavage: Joints are lavaged to collect synovial fluid for measuring complement activation fragments (Ba, C3d, C5a) by ELISA.
-
Histology: Ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to assess proteoglycan/cartilage loss.
-
Passive Heymann Nephritis (PHN) Model
The PHN model in rats is a widely used model for human membranous nephropathy.
Caption: Workflow for the Passive Heymann Nephritis (PHN) model in rats.
Detailed Steps:
-
Antiserum Preparation: Fx1A antigen is prepared from the renal cortices of rats. Rabbits are then immunized with this antigen to produce anti-Fx1A antiserum.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Induction: PHN is induced by a single intravenous (i.v.) or intraperitoneal (i.p.) injection of the anti-Fx1A antiserum.[2]
-
Treatment:
-
Prophylactic: Iptacopan or vehicle administration begins on the day of induction.
-
Therapeutic: Treatment begins after the establishment of significant proteinuria (e.g., 7 days post-induction).
-
-
Monitoring:
-
Proteinuria: Rats are placed in metabolic cages for 24-hour urine collection at regular intervals. Urinary protein concentration is measured to assess kidney damage.
-
-
Endpoint Analysis: At the study endpoint, rats are euthanized.
-
Kidney Harvest: Kidneys are collected for analysis.
-
Histology: A portion of the kidney is fixed in formalin, embedded in paraffin, and sectioned for staining with H&E and Periodic acid-Schiff (PAS) to evaluate glomerular morphology.
-
Immunofluorescence: A portion of the kidney is snap-frozen. Cryosections are stained with fluorescently-labeled antibodies to detect glomerular deposition of rat IgG, C3, and C5b-9.
-
In Vitro PNH Red Blood Cell (RBC) Hemolysis Assay
This assay assesses the ability of a compound to inhibit complement-mediated lysis of PNH patient-derived red blood cells.
Detailed Steps:
-
Cell Preparation: Blood is drawn from a PNH patient. Red blood cells (erythrocytes) are isolated by centrifugation and washed multiple times in a suitable buffer (e.g., gelatin veronal buffer with Mg2+ and EGTA, GVB-Mg-EGTA) to remove plasma components.
-
Serum Preparation: Normal human serum (NHS) is used as a source of complement. To specifically measure alternative pathway-mediated hemolysis, the classical pathway is blocked by using a buffer containing magnesium and EGTA (Mg-EGTA), which chelates calcium required for the classical pathway but not the alternative pathway.
-
Assay Setup:
-
The washed PNH RBCs are resuspended to a specific concentration.
-
The test compound (Iptacopan) is serially diluted to create a range of concentrations.
-
In a 96-well plate, the PNH RBCs, diluted NHS, and different concentrations of the inhibitor (or vehicle control) are combined.
-
-
Incubation: The plate is incubated (e.g., at 37°C for 30-60 minutes) to allow for complement activation and subsequent cell lysis.
-
Measurement:
-
The plate is centrifuged to pellet any intact RBCs.
-
The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate.
-
The amount of hemoglobin is quantified by measuring the optical density (absorbance) at a specific wavelength (e.g., 415 nm) using a spectrophotometer.
-
-
Data Analysis:
-
A 100% lysis control (RBCs in water) and a 0% lysis control (RBCs in buffer only) are included.
-
The percentage of hemolysis for each inhibitor concentration is calculated relative to these controls.
-
The data is plotted as percent inhibition versus drug concentration, and an IC50 value (the concentration of inhibitor required to reduce hemolysis by 50%) is determined.
-
Conclusion
Iptacopan (this compound) is a potent, oral inhibitor of the alternative complement pathway that demonstrates significant efficacy in a variety of disease models. By targeting Factor B, it effectively controls both the amplification of the complement cascade and the downstream effector functions, including C3b-mediated extravascular hemolysis and MAC-mediated intravascular hemolysis. In preclinical models of arthritis and membranous nephropathy, iptacopan robustly suppressed complement activation and disease pathology. In clinical trials for PNH and C3G, it has shown clinically meaningful improvements in hematological and renal endpoints, respectively. Its proximal mechanism of action and oral route of administration position it as a valuable therapeutic option compared to other injectable C3 and C5 inhibitors, particularly in diseases driven by alternative pathway dysregulation.
References
Assessing the Specificity of Factor B Inhibitor LNP023 (Iptacopan) Against Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of targeted therapies requires a thorough understanding of a drug candidate's specificity. This is particularly crucial for enzyme inhibitors, where off-target effects can lead to unforeseen side effects. This guide provides an objective comparison of the performance of the Factor B inhibitor, LNP023 (Iptacopan), against other serine proteases, supported by available experimental data. As no public information is available for a compound named "Factor B-IN-2," this guide will focus on LNP023, a well-characterized, potent, and highly selective oral inhibitor of Factor B currently in clinical development.[1]
Factor B is a key serine protease in the alternative pathway (AP) of the complement system, a critical component of innate immunity.[2] Dysregulation of the AP is implicated in a variety of diseases, making Factor B an attractive therapeutic target.[1][2] LNP023 has been shown to be a highly potent and selective inhibitor of Factor B.[2]
Quantitative Comparison of Inhibitory Activity
To assess the specificity of LNP023, its inhibitory activity against Factor B was compared to its activity against a panel of other serine proteases. While comprehensive quantitative data (IC50 or Ki values) against a wide array of serine proteases is not fully available in the public domain, published studies have consistently reported the high selectivity of LNP023.
One key study reported that LNP023 has an IC50 value of 10 nM for Factor B.[2] The same study notes that in a broad assay panel of receptors, ion channels, kinases, and proteases, no significant effects were observed up to a concentration of 10 µM.[2] This indicates a selectivity of at least 1000-fold for Factor B over the other tested proteases.
The following table summarizes the available quantitative data on the inhibitory activity of LNP023 against Factor B and the lack of significant inhibition against other tested serine proteases.
| Target Protease | LNP023 IC50 (nM) | Reference |
| Factor B | 10 | [2] |
| Broad panel of other proteases | >10,000 | [2] |
Note: The ">" symbol indicates that no significant inhibition was observed at the highest tested concentration of 10 µM.
Signaling Pathway of the Alternative Complement Pathway and Inhibition by LNP023
The alternative pathway of the complement system is a cascade of protein activation that leads to the formation of the membrane attack complex (MAC) and subsequent cell lysis. Factor B is a central component of this pathway. The diagram below illustrates the key steps of the alternative pathway and the point of inhibition by LNP023.
Caption: Inhibition of Factor B by LNP023 in the Alternative Complement Pathway.
Experimental Workflow for Assessing Serine Protease Specificity
The specificity of a protease inhibitor is typically determined by screening it against a panel of related enzymes. The general workflow for such an assessment is outlined below.
Caption: Workflow for determining the specificity of a serine protease inhibitor.
Experimental Protocols
The determination of the inhibitory activity (IC50) of LNP023 against Factor B and other serine proteases typically involves the following experimental steps:
1. Reagents and Materials:
-
Purified recombinant human Factor B and other serine proteases.
-
LNP023 (Iptacopan) at various concentrations.
-
A specific substrate for each protease that produces a detectable signal (e.g., a fluorogenic or chromogenic substrate).
-
Assay buffer appropriate for each enzyme's optimal activity.
-
Microplates for running the assays.
-
A plate reader capable of detecting the signal generated by the substrate cleavage.
2. Assay Procedure (General):
-
A solution of the specific serine protease is prepared in the assay buffer.
-
The protease solution is added to the wells of a microplate.
-
LNP023 is added to the wells at a range of concentrations. A control with no inhibitor is also included.
-
The plate is incubated for a specific period to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the specific substrate to each well.
-
The plate is incubated, and the signal (e.g., fluorescence or absorbance) is measured over time using a plate reader.
3. Data Analysis:
-
The rate of the enzymatic reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
The selectivity is then determined by comparing the IC50 value for the target enzyme (Factor B) to the IC50 values for the other tested serine proteases.
Conclusion
The available data strongly indicates that LNP023 (Iptacopan) is a highly selective inhibitor of Factor B. With at least a 1000-fold greater potency for Factor B compared to other proteases in a broad screening panel, LNP023 demonstrates a favorable specificity profile.[2] This high degree of selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects and associated toxicities. The experimental protocols outlined provide a standard methodology for confirming the specificity of this and other serine protease inhibitors, which is a crucial step in the drug development process.
References
Safety Operating Guide
Navigating the Disposal of Factor B-IN-2: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Factor B-IN-2, a potent bioactive compound, are critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this substance responsibly.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the nomenclature strongly suggests it is an inhibitor of Complement Factor B, a key protein in the alternative pathway of the complement system. Such inhibitors are bioactive molecules, often small compounds or siRNA therapeutics, and should be handled with care as potentially hazardous substances. The following procedures are based on best practices for the disposal of potent research compounds.
Quantitative Data Summary for Handling Potent Bioactive Compounds
For novel or uncharacterized compounds like this compound, it is crucial to handle them as potent until proven otherwise. The following table provides general guidance on exposure limits and handling for such substances.
| Parameter | Guideline Value | Handling Recommendation |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (Assumed) | Use of a certified chemical fume hood is mandatory. |
| Permitted Daily Exposure (PDE) | < 1 µ g/day (Assumed) | Employ containment strategies such as a glove box for weighing and aliquoting. |
| Toxicity | Unknown, assume high | Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Ecotoxicity | Unknown, assume harmful to aquatic life | Prevent any release to the environment. Dispose of as hazardous waste. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound requires a multi-step approach that prioritizes safety and regulatory compliance. The following protocol outlines the necessary steps.
1. Risk Assessment and Characterization:
-
Consult Internal Documentation: Before handling, locate any internal documentation, synthesis records, or supplier information that may provide more specific details about the chemical and physical properties of this compound.
-
Assume Potency: In the absence of a specific SDS, treat this compound as a potent, toxic, and environmentally harmful substance.
-
Identify Waste Stream: Determine the appropriate waste stream based on the nature of the waste (e.g., solid, liquid, sharps) and any solvents or other chemicals it may be mixed with.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves, changing the outer pair frequently.
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Lab Coat: A lab coat or disposable gown should be worn and properly laundered or disposed of after use.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a properly fitted respirator (e.g., N95 or higher) may be necessary.
3. Decontamination of Work Surfaces and Equipment:
-
Surface Decontamination: After handling, decontaminate all surfaces (fume hood, benchtops) with an appropriate solvent (e.g., 70% ethanol, followed by a suitable detergent), ensuring the cleaning materials are also disposed of as hazardous waste.
-
Equipment Cleaning: Any non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated.
4. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: All sharps (needles, scalpels, etc.) contaminated with this compound must be placed in a designated sharps container for hazardous waste.
5. Final Disposal:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "this compound," and any other chemicals present.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Disposal Decision Pathway
The following diagram illustrates the logical steps to be taken when planning the disposal of a research compound like this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize consulting with your institution's safety personnel for specific guidance.
Essential Safety and Handling Guide for Novel Chemical Compounds: A Case Study of "Factor B-IN-2"
Disclaimer: A specific Safety Data Sheet (SDS) for "Factor B-IN-2" is not publicly available. The following guide provides essential safety and logistical information based on best practices for handling novel or uncharacterized chemical compounds in a research environment. Researchers must always perform a thorough risk assessment and consult their institution's Environmental Health and Safety (EHS) department before beginning work with any new substance.
Initial Risk Assessment
Before handling any new compound like "this compound," a comprehensive risk assessment is mandatory. This process involves identifying potential hazards and implementing control measures to minimize risks.[1][2][3]
Key Steps in Risk Assessment:
-
Hazard Identification: Review any available preliminary data on the compound or similar chemical structures. Assume the compound is hazardous in the absence of complete data.
-
Exposure Assessment: Determine the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the potential duration and frequency of exposure.
-
Risk Characterization: Evaluate the potential severity of harm based on the identified hazards and exposure potential.
-
Control Measures: Establish appropriate engineering controls, administrative controls, and personal protective equipment (PPE) to mitigate the identified risks.[1]
Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling novel compounds of unknown toxicity. The selection of specific types of gloves or respirators should be based on a detailed risk assessment.
| PPE Category | Description | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles if there is a significant splash hazard. | Protects eyes from splashes of hazardous chemicals and airborne particles.[4][5][6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. The specific glove material should be chosen based on the solvent used and any available data on the compound's reactivity. | Prevents skin contact with the chemical. No single glove material protects against all chemicals, so selection is critical.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[5][6] | Protects the skin and personal clothing from spills and splashes. |
| Respiratory Protection | A certified chemical fume hood is the primary engineering control to prevent inhalation. If work must be done outside a hood where aerosols or dust may be generated, a fitted respirator (e.g., N95 or higher) may be required, based on the risk assessment. | Prevents the inhalation of hazardous airborne particles, vapors, or aerosols.[4] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of a novel compound.
A. Preparation:
-
Designate a Work Area: All work with "this compound" should be conducted in a designated area within a certified chemical fume hood.[7]
-
Assemble Materials: Gather all necessary equipment, including the compound, solvents, glassware, and waste containers, and place them in the fume hood before starting.
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and operational.[8]
-
Don PPE: Put on all required PPE as outlined in the table above before handling the compound.
B. Handling and Experimentation:
-
Weighing and Aliquoting:
-
Handle solid compounds carefully to avoid generating dust.
-
If possible, weigh the compound directly into the reaction vessel within the fume hood.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep the fume hood sash at the lowest possible height while allowing for comfortable work.
-
Continuously monitor the experiment for any unexpected changes.
-
Transport chemicals outside of the fume hood only in sealed, secondary containers.[9]
-
-
Post-Handling:
-
Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Properly label and seal all containers of the compound for storage.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, then lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[7]
-
Disposal Plan
All waste generated from work with "this compound" must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh paper, pipette tips) should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.[10][11]
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound") and any other components.[12]
-
Store waste containers in a designated satellite accumulation area until they are collected by the institution's EHS department.
-
-
Spill Management:
-
Have a chemical spill kit readily available.
-
In the event of a small spill within the fume hood, use the spill kit to absorb the material, and dispose of the cleanup materials as hazardous waste.
-
For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
-
Quantitative Data for Risk Assessment
When a Safety Data Sheet (SDS) is available for a compound, it will contain critical quantitative data for a full risk assessment. Researchers should always consult the SDS and look for the following types of information:
| Data Type | Description | Importance for Safety |
| LD50 / LC50 | The lethal dose or concentration that is expected to cause death in 50% of a test animal population. | Indicates the acute toxicity of the substance. A lower LD50/LC50 value signifies higher toxicity. |
| Occupational Exposure Limits (OELs) | The upper acceptable concentration of a hazardous substance in the workplace air (e.g., PEL, TLV, WEEL). | Provides a guideline for the maximum airborne concentration to which a worker can be exposed without adverse health effects. |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in the air. | Indicates the flammability hazard of the substance. |
| Autoignition Temperature | The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. | Important for determining safe storage and handling temperatures. |
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of a novel chemical compound in a laboratory setting.
Caption: Workflow for the safe handling of novel chemical compounds.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. google.com [google.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
